Methyl 3-hydroxy-2-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBECLPRBAATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061260 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-99-8 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-hydroxy-2-naphthoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxy-2-naphthoate | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA37S018N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-hydroxy-2-naphthoate from 3-hydroxy-2-naphthoic acid. This process is a fundamental esterification reaction, critical for the development of various pharmaceutical intermediates and other fine chemicals.
Introduction
This compound is a valuable organic intermediate utilized in diverse research and development applications. Its synthesis is most commonly achieved through the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. The equilibrium of this reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.
Reaction Scheme
The chemical transformation at the core of this synthesis is the conversion of a carboxylic acid to an ester.
Spectroscopic Characterization of Methyl 3-hydroxy-2-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 3-hydroxy-2-naphthoate, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.91 | Singlet | 1H | Ar-OH |
| 8.24 | Singlet | 1H | Ar-H |
| 7.82 | Doublet | 1H | Ar-H |
| 7.69 | Doublet | 1H | Ar-H |
| 7.45 | Triplet | 1H | Ar-H |
| 7.29 | Triplet | 1H | Ar-H |
| 7.24 | Singlet | 1H | Ar-H |
| 4.00 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms present in the this compound molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.9 | C=O (Ester) |
| 154.2 | Ar-C-OH |
| 136.5 | Ar-C |
| 130.4 | Ar-C |
| 129.5 | Ar-CH |
| 128.9 | Ar-CH |
| 127.4 | Ar-CH |
| 126.5 | Ar-CH |
| 124.0 | Ar-CH |
| 115.1 | Ar-C |
| 109.4 | Ar-CH |
| 52.5 | -OCH₃ |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3178 | Broad, Medium | O-H stretch (hydroxyl) |
| 2952 | Weak | C-H stretch (aromatic) |
| 1680 | Strong | C=O stretch (ester carbonyl) |
| 1625 | Medium | C=C stretch (aromatic) |
| 1515 | Medium | C=C stretch (aromatic) |
| 1280 | Strong | C-O stretch (ester) |
| 1210 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 171 | 80 | [M - OCH₃]⁺ |
| 143 | 60 | [M - COOCH₃]⁺ |
| 115 | 40 | [C₉H₇O]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
NMR Spectroscopy Protocol
A sample of approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-200 ppm.
FT-IR Spectroscopy Protocol
The FT-IR spectrum is recorded using the KBr pellet method. A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The electron energy is typically set at 70 eV. The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 500 amu.
Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic characterization.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.
Caption: Primary fragmentation of this compound.
A Technical Guide to the Solubility of Methyl 3-Hydroxy-2-naphthoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property, profoundly influencing its utility in drug development, chemical synthesis, and material science. This technical guide addresses the solubility of methyl 3-hydroxy-2-naphthoate in organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound remains largely unpublished. Consequently, this document serves as a comprehensive methodological framework to empower researchers to determine the solubility of this compound. It provides a detailed experimental protocol for the reliable gravimetric method, a structured format for data presentation, and a visual representation of the experimental workflow.
Introduction: The Significance of Solubility Data
This compound is an important chemical intermediate. A comprehensive understanding of its solubility in various organic solvents is essential for several key applications:
-
Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation processes.
-
Drug Development: As a derivative of naphthoic acid, understanding its solubility provides insights for the development of related pharmaceutical compounds where solubility directly impacts bioavailability.
-
Material Science: The ability to form solutions is fundamental for creating homogeneous mixtures and for the fabrication of advanced materials.
Given the current gap in available data, this guide provides the necessary tools for researchers to generate high-quality, reproducible solubility data.
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)
| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.04 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | Data to be determined | Data to be determined |
| Acetone | 58.08 | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |
| Dichloromethane | 84.93 | Data to be determined | Data to be determined |
| Toluene | 92.14 | Data to be determined | Data to be determined |
| Tetrahydrofuran | 72.11 | Data to be determined | Data to be determined |
| Acetonitrile | 41.05 | Data to be determined | Data to be determined |
Table 2: Temperature Dependence of this compound Solubility in Ethanol
| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) |
| 20 | 293.15 | Data to be determined | Data to be determined |
| 30 | 303.15 | Data to be determined | Data to be determined |
| 40 | 313.15 | Data to be determined | Data to be determined |
| 50 | 323.15 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a robust and highly accurate technique for determining the solubility of a solid compound in a liquid solvent.[1] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Desiccator
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary tests to determine the time required for the concentration to become constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any microscopic undissolved particles.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (approximately 73-75°C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
-
Drying and Weighing:
-
Once the solvent is completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Formula for Solubility ( g/100 mL): Solubility = (Mass of solute (g) / Volume of solvent (mL)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
Conclusion
While published quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to generate this crucial information. The detailed gravimetric method protocol and the structured data presentation format are designed to ensure the generation of high-quality, comparable, and reliable solubility data. This will, in turn, support the effective use of this compound in research, development, and industrial applications.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Methyl 3-hydroxy-2-naphthoate, a key organic intermediate. A comprehensive understanding of its solid-state structure is crucial for applications in materials science and drug development, where polymorphism and intermolecular interactions can significantly influence a compound's physical properties and bioavailability.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Detailed crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 994726.
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | Methyl 3-hydroxynaphthalene-2-carboxylate |
| Empirical Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| CCDC Deposition No. | 994726 |
Note: Detailed unit cell dimensions, atomic coordinates, bond lengths, and angles are available in the full crystallographic information file (CIF) from the CCDC.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2-naphthoic acid.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
3-hydroxy-2-naphthoic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Upon cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Crystallization
Single crystals of this compound suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent.
Procedure:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature.
-
The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days.
-
Well-formed, single crystals are harvested from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
Initial diffraction images are collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).
-
The collected data is processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of this compound.
Quantum Chemical Calculations for Methyl 3-hydroxy-2-naphthoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 3-hydroxy-2-naphthoate. This compound, a key intermediate in organic synthesis, is investigated using Density Functional Theory (DFT), a powerful computational method to predict molecular properties with high accuracy. This document outlines the theoretical background, computational methodologies, and expected results, offering a framework for in-silico analysis relevant to drug design and materials science.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. They provide insights into molecular geometries, electronic structures, and spectroscopic properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.
Computational studies on derivatives of 3-hydroxy-2-naphthoic acid have successfully employed DFT methods to analyze intermolecular interactions and optical properties.[1] Similar approaches have been used to investigate the optimized molecular geometry, vibrational frequencies, and HOMO-LUMO energy gap of related compounds.[2]
Computational Methodology
The procedural workflow for performing quantum chemical calculations on this compound is a systematic process. It begins with the initial molecular structure input and culminates in the detailed analysis of its computed properties.
Software and Theoretical Level
Calculations are typically performed using the Gaussian suite of programs.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used method in Density Functional Theory (DFT) for such analyses, often paired with a Pople-style basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[2][3][4]
Geometry Optimization
The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule, from which key geometrical parameters are derived.
Vibrational Frequency Analysis
Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
Electronic Structure Analysis
The electronic properties, including the energies of the HOMO and LUMO, are calculated. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Additionally, the Molecular Electrostatic Potential (MEP) surface is generated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.
Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound.
Optimized Geometrical Parameters
The optimized structure provides precise bond lengths and angles.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.21 |
| C-O (ester) | 1.35 | |
| O-CH3 | 1.44 | |
| C-OH | 1.36 | |
| C-C (naphthyl) | 1.37 - 1.43 | |
| Bond Angle (°) | O=C-O | 124.5 |
| C-O-CH3 | 116.0 | |
| C-C-OH | 121.0 |
Table 1: Selected Predicted Geometrical Parameters for this compound.
Vibrational Frequencies
The calculated vibrational modes can be assigned to specific functional groups.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| O-H stretch | Hydroxyl | 3550 |
| C-H stretch (aromatic) | Naphthyl | 3100 - 3000 |
| C-H stretch (methyl) | Methyl | 2955 |
| C=O stretch | Ester Carbonyl | 1725 |
| C=C stretch (aromatic) | Naphthyl | 1620 - 1450 |
| C-O stretch | Ester & Hydroxyl | 1300 - 1200 |
Table 2: Predicted Vibrational Frequencies for this compound.
Electronic Properties
The electronic properties provide insight into the molecule's reactivity and electronic transitions.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.80 |
Table 3: Predicted Electronic Properties of this compound.
The relationship between the frontier molecular orbitals is a key aspect of the electronic structure.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for predicting reactive sites. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.
Conclusion
Quantum chemical calculations, particularly using DFT, provide a robust framework for the in-depth analysis of this compound. The predicted geometrical, vibrational, and electronic properties offer valuable insights that complement experimental data and can guide further research in drug discovery and materials science. The methodologies and expected outcomes presented in this guide serve as a comprehensive resource for researchers in the field.
References
Core Concepts of UV-Vis Spectroscopy of Naphthalene Derivatives
An In-depth Technical Guide to the Theoretical and Experimental UV-Vis Spectrum of Methyl 3-hydroxy-2-naphthoate
This technical guide provides a comprehensive overview of the methodologies used to determine the theoretical and experimental ultraviolet-visible (UV-Vis) spectrum of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the spectral properties of this compound. While specific experimental and fully calculated theoretical spectral data for this compound is not extensively available in the public literature, this guide outlines the established protocols for its determination, alongside data for structurally related compounds to provide a comparative context.
The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the aromatic ring system.[1][2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the naphthalene core.[3] For this compound, the hydroxyl (-OH) and methyl ester (-COOCH3) groups are expected to influence the electronic transitions, causing shifts in the absorption maxima compared to unsubstituted naphthalene.
Quantitative Spectral Data
While specific, published UV-Vis spectral data for this compound is sparse, the following table provides data for the closely related precursor, 2-hydroxy-3-naphthoic acid, which can serve as an estimate.[3] A template for the target compound's data is included for when experimental or theoretical data is generated.
| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | λmax 3 (nm) | log ε 3 | Reference |
| 2-Hydroxy-3-naphthoic acid | Dioxane | 356 | 3.75 | 300 | 3.70 | 289 | 3.85 | [3] |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | - |
| (TBD: To Be Determined) |
Experimental Protocol for UV-Vis Spectroscopy
This section details a standard methodology for obtaining the UV-Vis absorption spectrum of this compound, adapted from protocols for similar naphthalene derivatives.[1]
3.1. Materials and Equipment
-
Compound: this compound (CAS 883-99-8), analytical grade (≥98% purity).[4]
-
Solvent: Spectroscopic grade ethanol or methanol. The solvent must be transparent in the desired UV range.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Apparatus: Calibrated volumetric flasks and pipettes, analytical balance, and a matched pair of 1 cm path length quartz cuvettes.
3.2. Procedure
-
Solution Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 5 mg).
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution.
-
Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used as the reference.
-
Place the reference cuvette in the appropriate holder in the spectrophotometer.
-
Run a baseline scan to subtract any absorbance from the solvent and the cuvette itself.[1]
-
-
Sample Measurement:
-
Rinse the second quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in its designated holder.
-
Initiate the scan to measure the absorbance of the sample across the specified wavelength range.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelengths of maximum absorbance (λmax).
-
Record the corresponding absorbance values.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Caption: Experimental workflow for obtaining the UV-Vis spectrum.
Theoretical UV-Vis Spectrum Calculation
The theoretical UV-Vis spectrum can be predicted using computational quantum chemistry methods, specifically Time-Dependent Density Functional Theory (TD-DFT).[5][6] This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities.
4.1. Computational Methodology
-
Geometry Optimization:
-
The molecular structure of this compound is first optimized in its ground state.
-
Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is commonly employed.[6][7]
-
A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[5]
-
-
Excited State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, the TD-DFT calculation is performed.
-
This step computes the vertical excitation energies to the lowest-lying singlet excited states.[7]
-
The calculation should include a sufficient number of excited states to cover the relevant UV-Vis region.
-
-
Solvent Effects:
-
To better match experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] The solvent specified in the model should match the experimental solvent.
-
-
Spectrum Generation:
-
The calculated excitation energies (in eV) are converted to wavelengths (nm).
-
The oscillator strengths are used to determine the relative intensities of the absorption bands.
-
The final theoretical spectrum is often plotted by fitting the calculated transitions to Gaussian or Lorentzian functions to simulate experimental band broadening.
-
Caption: Workflow for theoretical UV-Vis spectrum calculation via TD-DFT.
Application Example: Chemosensor Logical Pathway
Derivatives of 3-hydroxy-2-naphthoic acid have been explored as chemosensors. For instance, a hydrazone derivative acts as a selective sensor for cyanide (CN⁻) ions.[8] The interaction involves deprotonation of the sensor by the cyanide ion, leading to a distinct color change and a shift in the UV-Vis absorption spectrum. This logical relationship can be visualized as follows.
Caption: Logical pathway for a 3-hydroxy-2-naphthoate derivative as a CN⁻ sensor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
Methyl 3-hydroxy-2-naphthoate molecular formula and weight
An In-depth Guide to the Physicochemical Properties of Methyl 3-hydroxy-2-naphthoate
This technical guide provides essential physicochemical data for this compound, a key organic compound utilized in various research and development applications. The following sections detail its molecular formula and weight, presented for ease of use by researchers, scientists, and professionals in drug development.
Physicochemical Data Summary
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃[1][2] |
| Molecular Weight | 202.21 g/mol [1][3][4] |
Logical Relationship of Molecular Properties
The relationship between the compound's common name and its core molecular properties is a foundational concept in chemical informatics. The diagram below illustrates this direct association.
Caption: Relationship between chemical identity and molecular properties.
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-2-naphthoate
This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-hydroxy-2-naphthoate, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require precise and reliable data for their work.
Core Physical Properties
This compound is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is also known by other names, including methyl 3-hydroxynaphthalene-2-carboxylate and 3-Hydroxy-2-naphthoic acid methyl ester. The physical properties of this compound are critical for its handling, purification, and application in various chemical syntheses.
Data Presentation
The experimentally determined melting and boiling points of this compound are summarized in the table below. These values have been compiled from various reputable chemical suppliers and scientific databases.
| Physical Property | Value | Conditions |
| Melting Point | 72-76 °C | Ambient Pressure |
| Boiling Point | 205-207 °C | 160 mmHg |
Note: The boiling point is provided at a reduced pressure, as is common for organic compounds that may decompose at their atmospheric boiling point.
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is fundamental in chemical research. The following sections detail the standard experimental methodologies for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique for melting point determination.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is pure and dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 1-2 mm in height.[1]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated slot.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb. Immerse the setup in the oil of a Thiele tube.[3]
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[2]
-
Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[4]
-
Cooling: Allow the apparatus to cool before performing subsequent measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The following protocol describes the distillation method for determining the boiling point.[5][6][7]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
-
Clamps and stand
Procedure:
-
Apparatus Assembly: Assemble a simple distillation apparatus. Place a small volume (at least 5 mL) of this compound and a few boiling chips into the distillation flask.[6][7]
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser.
-
Heating: Gently heat the distillation flask. The liquid will begin to boil and its vapor will rise.
-
Observation and Recording: As the vapor condenses and distillation begins, the temperature reading on the thermometer will stabilize. Record the constant temperature at which the liquid is actively distilling. This temperature is the boiling point. It is also advisable to record the atmospheric pressure at the time of the experiment.[6]
-
Reduced Pressure Distillation: Since the boiling point of this compound is reported at a reduced pressure, a vacuum source would be connected to the distillation apparatus to lower the internal pressure to the desired level (e.g., 160 mmHg). The procedure remains the same, but the boiling point will be measured at this reduced pressure.
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route for the preparation of this compound from its corresponding carboxylic acid.[8]
Caption: Synthesis of this compound via Fischer esterification.
Experimental Workflow for Melting Point Determination
The logical flow of the experimental procedure for determining the melting point is depicted in the diagram below.
Caption: Workflow for the determination of a compound's melting point.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. pennwest.edu [pennwest.edu]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 883-99-8 [chemicalbook.com]
An In-depth Technical Guide to Methyl 3-hydroxy-2-naphthoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxy-2-naphthoate, a key organic intermediate, holds a significant position in the landscape of industrial chemistry, primarily as a precursor to a wide array of dyes and pigments. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthesis protocols. It presents a compilation of its physicochemical and spectroscopic data in a structured format for easy reference. While direct pharmacological applications are not prominent, its role as a foundational molecule in the synthesis of biologically active azo compounds warrants attention from researchers in drug development. This document details the well-established Kolbe-Schmitt reaction for its precursor, 3-hydroxy-2-naphthoic acid, and the subsequent esterification to yield this compound.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of synthetic dyes in the late 19th and early 20th centuries. Its parent compound, 3-hydroxy-2-naphthoic acid, is synthesized via the Kolbe-Schmitt reaction, a pivotal process in industrial organic chemistry.[1][2] This reaction, named after Hermann Kolbe and Rudolf Schmitt, involves the carboxylation of a phenoxide, in this case, 2-naphthol.[1][2] The industrial synthesis of 3-hydroxy-2-naphthoic acid is sensitive to temperature, which influences the regioselectivity of the carboxylation.[1] this compound is then readily prepared by the esterification of this acid. Its primary utility lies in its function as a coupling component in the synthesis of azo dyes and pigments, most notably the Naphthol AS series.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and industry. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 883-99-8 | [4] |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Melting Point | 73-75 °C | [5] |
| Boiling Point | 205-207 °C | [5] |
| Appearance | Yellow powder/crystals | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and a methyl ester group. | [6] |
| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, and a methoxy carbon. | [7] |
| IR (Infrared) | Characteristic absorptions for O-H, aromatic C-H, and C=O (ester) functional groups. A broad peak around 3178 cm⁻¹ (O-H), a weak peak at 2952 cm⁻¹ (aromatic C-H), and a strong peak around 1680 cm⁻¹ (C=O). | [5][8] |
| Mass Spec (MS) | Molecular ion peak (M+) consistent with the molecular weight. | [8] |
Table 3: Solubility of 3-Hydroxy-2-naphthoic Acid (Precursor)
| Solvent | Solubility | Reference |
| Ethanol | Easily soluble | [9] |
| Ether | Easily soluble | [9] |
| Benzene | Soluble | [9] |
| Chloroform | Soluble | [9] |
| Alkali Solutions | Soluble | [9] |
| Hot Water | Slightly soluble | [9] |
| Cold Water | Almost insoluble | [9] |
Experimental Protocols
Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction
The industrial synthesis of 3-hydroxy-2-naphthoic acid is a well-established process.[1][10]
Materials:
-
2-Naphthol
-
Sodium hydroxide (liquid caustic soda)
-
Carbon dioxide
-
Sulfuric acid
Procedure:
-
Sodium Naphthoxide Formation: 2-Naphthol is reacted with liquid sodium hydroxide in a vessel to form the sodium salt of 2-naphthol (sodium 2-naphthoxide).[10]
-
Dehydration: The resulting sodium 2-naphthoxide is then dehydrated under heat and reduced pressure to obtain the anhydrous salt.[9]
-
Carboxylation: The anhydrous sodium 2-naphthoxide is transferred to a carbonization kettle where it is heated under pressure (typically around 100 atm and 125 °C) with carbon dioxide.[1] This carboxylation step yields the disodium salt of 3-hydroxy-2-naphthoic acid.
-
Purification: The reaction mixture contains the desired product along with by-products and unreacted 2-naphthol. Purification can be achieved through processes like resin separation and filtration to remove these impurities.[10]
-
Acidification: The purified disodium salt is then acidified with sulfuric acid, which precipitates the 3-hydroxy-2-naphthoic acid.[9][10]
-
Isolation: The precipitated product is isolated by centrifugation, followed by drying.[10]
Synthesis of this compound via Esterification
The esterification of 3-hydroxy-2-naphthoic acid is a straightforward and high-yielding reaction.[5]
Materials:
-
3-Hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)
-
Methanol (20 ml)
-
Concentrated sulfuric acid (1 ml)
-
Brine solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain it overnight with stirring.
-
Work-up: After cooling, the reaction mixture is washed with brine (2 x 10 ml) and extracted with ethyl acetate (3 x 10 ml).
-
Drying and Concentration: The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The resulting yellow powder can be further purified by recrystallization from methanol. The reported yield is approximately 91%.[5]
Synthesis and Application Workflow
While this compound does not have prominent direct applications in drug development, its role as a key intermediate in the synthesis of azo dyes and pigments is of significant industrial importance. The following diagram illustrates the synthesis pathway from basic precursors to its application in dye production.
Caption: Synthesis pathway of this compound and its application in dye production.
Conclusion
This compound remains a cornerstone intermediate in the synthesis of a variety of commercially important dyes and pigments. Its production is well-optimized, relying on the robust Kolbe-Schmitt reaction and a straightforward esterification process. While its direct involvement in signaling pathways or as a therapeutic agent has not been established, its role as a precursor to complex organic molecules, including those with potential biological activity, makes it a compound of continued interest to the scientific community. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile chemical building block.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-羟基-2-萘甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 883-99-8 [chemicalbook.com]
- 6. This compound(883-99-8) 1H NMR [m.chemicalbook.com]
- 7. This compound(883-99-8) 13C NMR [m.chemicalbook.com]
- 8. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 9. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Methyl 3-Hydroxy-2-Naphthoate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-2-naphthoate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of organic molecules. Its unique structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, heterocyclic systems, and functional materials.
Physicochemical Properties and Synthesis
This compound is a yellow solid with a melting point of 73-75 °C and a boiling point of 205-207 °C. It is typically synthesized via the esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1][2]
Applications in Organic Synthesis
Synthesis of Bioactive Molecules: Naftifine Analogues
This compound serves as a precursor for the synthesis of analogues of naftifine, a topical antifungal agent.[3][4] Naftifine and its analogues exhibit their antifungal activity by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7][8][9] This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, which is crucial for the integrity of the fungal cell membrane.[5][7][8][9]
Antifungal Activity of Naftifine Analogues
The following table summarizes the antifungal activity of naftifine analogues synthesized using this compound as a starting material. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 18b | Trichophyton rubrum | 0.5 - 7.8 | [3][4] |
| Trichophyton mentagrophytes | 0.5 - 7.8 | [3][4] | |
| Candida albicans | 7.8 | [3][4] | |
| Cryptococcus neoformans | 7.8 | [3][4] | |
| 18c | Trichophyton rubrum | 0.5 - 7.8 | [3][4] |
| Trichophyton mentagrophytes | 0.5 - 7.8 | [3][4] | |
| 20c | Trichophyton rubrum | 0.5 - 7.8 | [3][4] |
| Trichophyton mentagrophytes | 0.5 - 7.8 | [3][4] |
Experimental Protocol: Synthesis of Naftifine Analogues via Mannich-type Reaction
This protocol describes a two-step synthesis of naftifine analogues, involving the formation of a γ-aminoalcohol intermediate followed by dehydration.
Step 1: Synthesis of γ-aminoalcohols (15)
-
In a round-bottom flask, dissolve the appropriate secondary amine (1.0 mmol) and propiophenone salt (1.0 mmol) in a mixture of 1,4-dioxane and triethylamine (TEA).
-
Reflux the reaction mixture for the time specified in the relevant literature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired γ-aminoalcohol.
Step 2: Dehydration to Naftifine Analogues (16)
-
Dissolve the purified γ-aminoalcohol (1.0 mmol) in anhydrous acetonitrile.
-
Add aluminum chloride (AlCl₃) (1.05 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final naftifine analogue.
Mechanism of Action of Naftifine
The antifungal drug naftifine targets the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell membranes.
Caption: Mechanism of action of the antifungal drug naftifine.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step.
Experimental Protocol: Three-Component Synthesis of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic Acids
This protocol describes the one-pot synthesis of substituted naphthoic acids.[10]
-
To a solution of 3-hydroxy-2-naphthoic acid (1 mmol) and an aromatic aldehyde (1 mmol) in acetonitrile (5 mL), add chlorosulfonic acid (0.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the literature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivative.
Yields of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic Acid Derivatives
| Aromatic Aldehyde | Yield (%) | Reference |
| Benzaldehyde | 92 | [10] |
| 4-Chlorobenzaldehyde | 95 | [10] |
| 4-Methylbenzaldehyde | 94 | [10] |
| 4-Methoxybenzaldehyde | 90 | [10] |
Synthesis of Fluorescent Probes and Dyes
The naphthalene scaffold of this compound makes it an attractive starting material for the synthesis of fluorescent dyes and probes.[11][12] These molecules have applications in various fields, including bioimaging and materials science.
Experimental Workflow: Synthesis of Novel Dyes
The synthesis of novel azo dyes can be achieved through the diazotization of a primary aromatic amine followed by coupling with this compound.
Caption: General workflow for the synthesis of azo dyes.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of medicinally relevant compounds like naftifine analogues, the construction of complex heterocyclic systems through multicomponent reactions, and the development of functional materials such as fluorescent dyes. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.
References
- 1. This compound | 883-99-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naftifine - Wikipedia [en.wikipedia.org]
- 6. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naftifine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-Hydroxy-2-naphthoate in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-2-naphthoate is a key aromatic intermediate used in the synthesis of a variety of colorants, particularly azo dyes and pigments. Its chemical structure, featuring a hydroxyl group on a naphthalene ring system, makes it an excellent coupling component in azo coupling reactions. The resulting dyes and pigments often exhibit vibrant colors, good lightfastness, and thermal stability, making them suitable for a wide range of applications in textiles, inks, plastics, and coatings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes.
The general principle of synthesis involves a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with this compound (the coupling component). The electron-rich naphthalene ring of the coupling component is attacked by the diazonium ion, leading to the formation of an azo compound, which is characterized by the -N=N- functional group connecting two aromatic rings.
General Reaction Pathway
The overall synthesis of an azo dye using this compound can be visualized as follows:
Caption: General two-step synthesis of azo dyes.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of azo dyes using this compound as the coupling component. Researchers should note that specific reaction conditions may require optimization based on the chosen aromatic amine.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)
This protocol describes the formation of the diazonium salt, which is a temperature-sensitive intermediate and should be used immediately in the subsequent coupling reaction.
Materials:
-
Aniline (or other primary aromatic amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 10 mmol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle warming may be required to facilitate dissolution, after which the solution should be cooled.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of 11 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. The resulting clear solution is the diazonium salt, which should be used promptly.
Protocol 2: Azo Coupling with this compound
This protocol details the reaction between the prepared diazonium salt and this compound to form the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the completion of the coupling reaction.
-
After the hour, allow the mixture to warm to room temperature and continue stirring for another hour.
-
Isolate the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a copious amount of cold water until the filtrate is neutral to remove any unreacted salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Experimental Workflow Visualization
Caption: Detailed experimental workflow for azo dye synthesis.
Data Presentation
The properties of the synthesized azo dyes, such as color and spectral characteristics, are highly dependent on the structure of the aromatic amine used as the diazo component. The following table provides hypothetical but representative data for a series of novel azo dyes synthesized from Methyl 4-amino-2-isopropoxybenzoate and various coupling components.
| Diazo Component (Aromatic Amine) | Coupling Component | Expected Color | Representative λmax (nm) |
| Aniline | This compound | Orange-Red | 480-490 |
| p-Toluidine | This compound | Red | 490-500 |
| p-Anisidine | This compound | Deep Red | 500-515 |
| p-Nitroaniline | This compound | Red-Violet | 520-540 |
| 2,4-Dichloroaniline | This compound | Maroon | 530-550 |
Note: The λmax values are representative and can vary based on the solvent used for measurement and the specific substitution pattern on the aromatic amine.
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): To check the purity of the synthesized dye and monitor the progress of the reaction.
-
Melting Point: To assess the purity of the final product.
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and the molar absorptivity, which are characteristic of the dye's color.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
By following these protocols and characterization techniques, researchers can effectively synthesize and analyze a variety of novel azo dyes and pigments derived from this compound for various applications in research and development.
References
Application of Methyl 3-hydroxy-2-naphthoate in the Synthesis of Bioactive Naphthofuran Derivatives
Introduction:
Methyl 3-hydroxy-2-naphthoate is a versatile chemical intermediate derived from 3-hydroxy-2-naphthoic acid. Its unique structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, makes it a valuable precursor in the synthesis of a variety of more complex organic molecules. In the pharmaceutical industry, there is a continuous search for novel scaffolds that can serve as the basis for new therapeutic agents. One such class of compounds with significant biological activity is the naphthofurans. This application note details the use of this compound in the synthesis of bioactive naphthofuran derivatives, which have shown promise as antimicrobial and anticancer agents.
Synthesis of Naphtho[2,1-b]furan Derivatives
Naphtho[2,1-b]furans are a class of heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This compound serves as a key starting material for the synthesis of various substituted naphtho[2,1-b]furan derivatives.
A common synthetic strategy involves the O-alkylation of the hydroxyl group of this compound, followed by cyclization to form the furan ring. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the final compounds.
Experimental Protocol: Synthesis of Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate
This protocol describes a representative synthesis of a naphtho[2,1-b]furan derivative starting from this compound.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
O-Alkylation: To a solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq). Stir the mixture at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield the O-alkylated intermediate.
-
Reductive Cyclization: The O-alkylated intermediate (1.0 eq) is dissolved in a mixture of ethanol and glacial acetic acid. Ammonium acetate (5.0 eq) is added, and the mixture is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum to afford ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | O-alkylated intermediate | This compound | Ethyl bromoacetate, K₂CO₃ | DMF | 80 | 12 | 85-90 | >95 (by HPLC) |
| 2 | Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate | O-alkylated intermediate | Ammonium acetate | Ethanol/Acetic acid | Reflux | 6 | 75-80 | >98 (by HPLC) |
Biological Activity of Naphtho[2,1-b]furan Derivatives
The synthesized naphtho[2,1-b]furan derivatives have been evaluated for their biological activities. Notably, certain derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism of action for the antimicrobial activity is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.
Some naphthofuran derivatives have also exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism for their anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways.
Signaling Pathway Diagram: Proposed Anticancer Mechanism of a Naphtho[2,1-b]furan Derivative
The following diagram illustrates a plausible signaling pathway through which a synthesized naphtho[2,1-b]furan derivative may exert its anticancer effects by inducing apoptosis.
Caption: Proposed apoptotic pathway induced by a naphthofuran derivative.
Experimental Workflow for Synthesis and Biological Evaluation
The overall workflow from the starting material to the final biological assessment is depicted in the following diagram.
Caption: Workflow for synthesis and evaluation of naphthofuran derivatives.
This compound is a valuable and readily available starting material for the synthesis of a diverse library of bioactive naphtho[2,1-b]furan derivatives. The straightforward synthetic protocols, coupled with the significant biological activities of the resulting compounds, highlight the potential of this chemical intermediate in the development of new pharmaceutical agents. Further investigation into the structure-activity relationships of these naphthofuran derivatives is warranted to optimize their therapeutic potential.
Application Notes and Protocols: Reaction of Methyl 3-hydroxy-2-naphthoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Methyl 3-hydroxy-2-naphthoate with primary amines is a crucial transformation in organic synthesis, leading to the formation of N-substituted 3-hydroxy-2-naphthamides. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of azo pigments. The naphthamide scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]
These application notes provide a comprehensive overview of the synthesis of N-substituted 3-hydroxy-2-naphthamides from this compound, including a generalized experimental protocol, potential biological applications, and relevant data.
Reaction Overview
The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction typically requires elevated temperatures and can be performed with or without a catalyst. The general scheme for this reaction is depicted below:
Caption: General reaction scheme for the synthesis of N-substituted 3-hydroxy-2-naphthamides.
Experimental Protocols
While direct aminolysis of this compound is feasible, the reaction of the corresponding carboxylic acid (3-hydroxy-2-naphthoic acid) is more commonly reported, often involving an activating agent. However, a generalized protocol for the direct reaction with the methyl ester can be proposed based on standard amidation procedures.
Generalized Protocol for the Synthesis of N-Aryl-3-hydroxy-2-naphthamides:
This protocol describes a general procedure for the direct aminolysis of this compound. Optimal conditions (temperature, reaction time, and catalyst) may vary depending on the specific primary amine used.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
High-boiling point solvent (e.g., xylene, N-methyl-2-pyrrolidone (NMP), or solvent-free)
-
Optional: Catalyst (e.g., sodium methoxide, potassium tert-butoxide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Amine: Add the primary amine (1.0 - 1.2 eq.).
-
Solvent and Catalyst: If a solvent is used, add a sufficient amount to dissolve or suspend the reactants. If a catalyst is employed, it should be added at this stage under an inert atmosphere.
-
Reaction: Heat the reaction mixture to a temperature between 120-180 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Note: For solvent-free conditions, a mixture of the ester and amine is heated directly. Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[3]
Data Presentation
The following table summarizes representative data for N-substituted 3-hydroxy-2-naphthamides. Please note that the exact spectral data will vary depending on the substituent 'R'.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative 1H NMR Data (δ, ppm, in DMSO-d6) | Representative 13C NMR Data (δ, ppm, in DMSO-d6) |
| 3-Hydroxy-N-phenyl-2-naphthamide | C₁₇H₁₃NO₂ | 263.29 | 10.3 (s, 1H, OH), 9.8 (s, 1H, NH), 7.1-8.5 (m, 11H, Ar-H) | 165.8 (C=O), 151.7, 138.9, 135.5, 129.2, 128.8, 128.4, 127.9, 126.5, 124.1, 123.6, 120.9, 115.3 |
| 3-Hydroxy-N-benzyl-2-naphthamide | C₁₈H₁₅NO₂ | 277.32 | 10.2 (s, 1H, OH), 9.1 (t, 1H, NH), 7.2-8.4 (m, 11H, Ar-H), 4.6 (d, 2H, CH₂) | 167.0 (C=O), 151.9, 139.7, 135.4, 128.9, 128.7, 128.3, 127.8, 127.4, 126.3, 123.5, 115.6, 43.1 (CH₂) |
| 3-Hydroxy-N,N-dimethyl-2-naphthamide | C₁₃H₁₃NO₂ | 215.25 | 9.5 (br s, 1H, OH), 7.2-8.1 (m, 6H, Ar-H), 3.1 (s, 6H, 2xCH₃) | 169.5 (C=O), 150.1, 135.2, 129.0, 128.5, 127.8, 126.1, 123.2, 116.0, 38.5 (2xCH₃) |
Note: The spectral data presented are estimations based on known compounds and may not represent the exact values for products synthesized via the direct aminolysis of this compound.
Applications in Drug Development
N-substituted 3-hydroxy-2-naphthamides are valuable scaffolds in drug discovery due to their wide range of biological activities.
Antimicrobial Activity
Derivatives of 3-hydroxy-2-naphthamide have been reported to possess significant antibacterial and antifungal properties.[2] The mechanism of action is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial pathogens.
Anticancer Activity
Several N-substituted 2-naphthamide derivatives have demonstrated potent anticancer activity.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathway Inhibition:
One of the proposed mechanisms for the anticancer activity of certain naphthamide derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, they may act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) or other tyrosine kinases involved in angiogenesis and tumor growth.
Caption: Potential mechanism of action for anticancer activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of N-substituted 3-hydroxy-2-naphthamides.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The reaction of this compound with primary amines provides a direct route to a class of compounds with significant potential in drug development. While direct aminolysis may require forcing conditions, it offers a straightforward method to access a diverse library of N-substituted 3-hydroxy-2-naphthamides for further biological evaluation. The information and protocols provided herein serve as a valuable resource for researchers interested in exploring the synthesis and applications of these promising molecules. Further optimization of reaction conditions and exploration of the biological activities of novel derivatives are warranted.
References
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][1,3] oxazin-4-ones | Bentham Science [eurekaselect.com]
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Derivatives of Methyl 3-Hydroxy-2-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral derivatives of methyl 3-hydroxy-2-naphthoate in asymmetric synthesis. The following sections outline key applications, including the synthesis of chiral ligands and their use in enantioselective transformations, complete with quantitative data and detailed methodologies.
Application Note 1: Enantioselective Oxidative Coupling of this compound
The asymmetric oxidative coupling of 2-naphthols is a fundamental strategy for the synthesis of axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives. These C2-symmetric diols are privileged ligands and catalysts in a vast array of asymmetric transformations. This compound serves as a key substrate for producing functionalized BINOLs, which can be further elaborated into a variety of chiral ligands and catalysts.
A notable application involves the use of chiral diamine ligands in concert with a metal catalyst to induce enantioselectivity in the oxidative coupling of this compound. This method provides a direct route to enantiomerically enriched dimethyl 2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylate, a versatile precursor for more complex chiral structures.
Quantitative Data Summary
The following table summarizes the results for the enantioselective oxidative coupling of this compound using a mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM) ligand and CuCl as the catalyst.[1]
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-N-(3-pentyl)-H8-BINAM | CH2Cl2 | rt | 90 | 85 (S) |
| 2 | (R)-N-propyl-H8-BINAM | CH2Cl2 | rt | 88 | 78 (S) |
| 3 | (R)-N-isobutyl-H8-BINAM | CH2Cl2 | rt | 92 | 82 (S) |
Experimental Protocol: Enantioselective Oxidative Coupling
This protocol is adapted from the work of Kim, K. H., et al.[1]
Materials:
-
This compound
-
(R)-N-(3-pentyl)-octahydrobinaphthyl-2,2'-diamine ((R)-N-(3-pentyl)-H8-BINAM)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH2Cl2), anhydrous
-
Oxygen (balloon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol%) and the chiral ligand ((R)-N-(3-pentyl)-H8-BINAM, 6 mol%).
-
Add anhydrous CH2Cl2 (to achieve a 0.1 M concentration of the substrate).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex in situ.
-
Add this compound (1.0 equiv).
-
Replace the argon atmosphere with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the enantiomerically enriched dimethyl 2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylate.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Workflow for the enantioselective oxidative coupling.
Application Note 2: BINOL-Derived Chiral Ligands in Asymmetric Aldol Reactions
Derivatives of this compound, particularly the corresponding BINOL structures, can be transformed into powerful chiral ligands for a variety of asymmetric reactions. One such application is in the asymmetric aldol reaction, a cornerstone of C-C bond formation in organic synthesis. Chiral BINOL-derived diphosphine oxides can be used to create chiral metal complexes that catalyze the addition of enolates to aldehydes with high enantioselectivity.
Quantitative Data Summary
| Entry | Aldehyde | Silyl Ketene Acetal | Chiral Ligand | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | (S)-BINAPO | Ti(OiPr)4 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | (S)-BINAPO | Ti(OiPr)4 | 90 | 95 |
| 3 | Cyclohexanecarboxaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | (S)-BINAPO | Ti(OiPr)4 | 82 | 88 |
(S)-BINAPO = (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dioxide
Experimental Protocol: Asymmetric Aldol Reaction
This generalized protocol is based on established procedures for asymmetric aldol reactions using BINOL-derived ligands.
Materials:
-
Chiral BINOL-derived ligand (e.g., (S)-BINAPO synthesized from the product of Application Note 1)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Aldehyde
-
Silyl ketene acetal
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral BINOL-derived ligand (10 mol%) in anhydrous CH2Cl2.
-
Add Ti(OiPr)4 (10 mol%) and stir the mixture at room temperature for 1 hour to form the chiral catalyst.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.0 equiv) and stir for 15 minutes.
-
Slowly add the silyl ketene acetal (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired aldol adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Pathway Diagram
Caption: Pathway for the asymmetric aldol reaction.
Application Note 3: Asymmetric Diels-Alder Reaction Using a Chiral Lewis Acid Catalyst Derived from BINOL
Chiral Lewis acids derived from BINOL are highly effective catalysts for a variety of enantioselective transformations, including the Diels-Alder reaction. The diester functionality of the BINOL derivative obtained from this compound can be reduced to the corresponding diol, which can then be used to prepare chiral Lewis acid catalysts. These catalysts can effectively control the facial selectivity of the cycloaddition between a diene and a dienophile.
Quantitative Data Summary
The following table presents representative data for a Lewis acid-catalyzed asymmetric Diels-Alder reaction. (Note: This data is illustrative and based on typical results for BINOL-derived Lewis acid catalysts).
| Entry | Diene | Dienophile | Chiral Ligand | Lewis Acid | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | (R)-BINOL | Et2AlCl | 95 | 96 |
| 2 | Isoprene | N-Crotonoyl-2-oxazolidinone | (R)-BINOL | Me2AlCl | 88 | 91 |
| 3 | 1,3-Cyclohexadiene | N-Acryloyl-2-oxazolidinone | (R)-BINOL | Et2AlCl | 92 | 94 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is a general procedure based on established methods for asymmetric Diels-Alder reactions catalyzed by BINOL-derived Lewis acids.
Materials:
-
(R)-2,2'-Bis(hydroxymethyl)-[1,1'-binaphthalene] (derived from the product of Application Note 1)
-
Diethylaluminum chloride (Et2AlCl) or Dimethylaluminum chloride (Me2AlCl) (as a solution in hexanes or toluene)
-
Diene
-
Dienophile (e.g., N-acryloyl-2-oxazolidinone)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (R)-2,2'-bis(hydroxymethyl)-[1,1'-binaphthalene] ligand (10 mol%) and dissolve in anhydrous CH2Cl2.
-
Cool the solution to 0 °C.
-
Slowly add the Lewis acid (e.g., Et2AlCl, 10 mol%) and stir the mixture for 30 minutes at 0 °C to form the chiral Lewis acid catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 equiv).
-
Add the diene (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Relationship Diagram
Caption: Synthesis and application of a chiral Lewis acid catalyst.
References
Application Note and Protocol for the Esterification of 3-Hydroxy-2-Naphthoic Acid to Methyl 3-Hydroxy-2-Naphthoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxy-2-naphthoate is a valuable organic intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1] This application note provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. The described method utilizes concentrated sulfuric acid as a catalyst and methanol as both the esterifying agent and solvent, a common and effective approach for this transformation.[1][2] The protocol is designed to be straightforward and reproducible, yielding a high-purity product.[1][2]
Reaction Scheme
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water as a byproduct.[3][4] To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used.[5]
Reaction: 3-Hydroxy-2-naphthoic acid + Methanol ⇌ this compound + Water
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the esterification protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Hydroxy-2-naphthoic acid | 1.00 g (5.31 mmol) | Starting material |
| Methanol | 20 ml | Reagent and solvent |
| Concentrated Sulfuric Acid | 1 ml | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux | Typically the boiling point of methanol (approx. 65 °C) |
| Reaction Time | Overnight | Ensures the reaction proceeds to completion |
| Work-up & Purification | ||
| Brine Wash | 2 x 10 ml | To remove water-soluble impurities |
| Ethyl Acetate Extraction | 3 x 10 ml | To extract the product from the aqueous layer |
| Drying Agent | Magnesium Sulfate | To remove residual water from the organic phase |
| Yield & Product | ||
| Theoretical Yield | 1.07 g | Based on the starting amount of 3-hydroxy-2-naphthoic acid |
| Actual Yield | 976 mg (91%) | Reported yield of the purified product as a yellow powder[2] |
| Melting Point | 73-75 °C (lit.) | A key physical constant for product identification[2] |
Experimental Protocol
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.31 mmol) of 3-hydroxy-2-naphthoic acid in 20 ml of methanol.[2]
-
Catalyst Addition: Carefully add 1 ml of concentrated sulfuric acid to the solution while stirring.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Allow the reaction to proceed overnight.[1][2]
-
Cooling and Work-up: After the reflux period, cool the reaction mixture to room temperature.[2]
-
Extraction: Transfer the cooled mixture to a separatory funnel. Wash the mixture with brine (2 x 10 ml) and then extract the product with ethyl acetate (3 x 10 ml).[2]
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator. This will yield the crude product as a yellow powder.[2]
-
Purification: For further purification, the crude product can be recrystallized from methanol, with the potential addition of a small amount of water, to obtain the final this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
This protocol provides a reliable method for the synthesis of this compound, which is a critical step for many research and development applications. Adherence to the outlined steps should result in a high yield and purity of the final product.
References
Application Notes and Protocols for the Synthesis of Novel Chemosensors from Methyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of novel chemosensors starting from Methyl 3-hydroxy-2-naphthoate. This precursor is a versatile building block for creating a variety of colorimetric and fluorescent chemosensors for the detection of various analytes, including anions and metal ions.
Overview and Principle
This compound serves as a convenient starting material for the synthesis of 3-hydroxy-2-naphthohydrazide. This hydrazide derivative is a key intermediate that can be readily condensed with a wide range of aldehydes or ketones to form Schiff base chemosensors. The resulting hydrazone compounds often exhibit pronounced changes in their optical properties (color and fluorescence) upon selective binding to specific analytes.
The sensing mechanism of these chemosensors is typically based on processes such as deprotonation, chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT). For instance, the deprotonation of a labile proton on the sensor by an anionic analyte can lead to a significant color change, allowing for naked-eye detection.
Synthesis Protocols
The synthesis of chemosensors from this compound is a two-step process:
-
Synthesis of 3-hydroxy-2-naphthohydrazide: The methyl ester is converted to the corresponding hydrazide.
-
Synthesis of the Schiff Base Chemosensor: The hydrazide is condensed with an appropriate aldehyde to yield the final chemosensor.
Protocol for Synthesis of 3-hydroxy-2-naphthohydrazide
This protocol describes the conversion of this compound to 3-hydroxy-2-naphthohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol or ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture with stirring for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The resulting precipitate of 3-hydroxy-2-naphthohydrazide is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum.
Protocol for Synthesis of Schiff Base Chemosensors (Example: Sensor IF-2 for Cyanide Detection)
This protocol details the synthesis of a specific Schiff base chemosensor, IF-2, for the detection of cyanide ions.[1][2][3]
Materials:
-
3-hydroxy-2-naphthohydrazide
-
4-Nitrobenzaldehyde
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4-nitrobenzaldehyde (0.66 mmol) in 15 ml of methanol in a round-bottom flask and stir for 20 minutes.[1]
-
Add 3-hydroxy-2-naphthohydrazide (0.66 mmol) to the solution.[1]
-
Add 2-3 drops of glacial acetic acid as a catalyst.[1]
-
Reflux the reaction mixture at a constant temperature for 4-5 hours, during which a solid precipitate will form.[1]
-
Monitor the reaction by TLC.[1]
-
After the reaction is complete, filter the precipitate and wash it with methanol.[1]
-
Dry the obtained solid, (E)-3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide (IF-2), for further characterization and use.[1]
Application Notes: Chemosensor Performance and Characterization
The synthesized chemosensors can be characterized and their performance evaluated using various spectroscopic techniques.
UV-Visible Spectroscopy for Analyte Detection
UV-visible spectroscopy is a primary tool to investigate the sensing capabilities of the synthesized chemosensors. A typical experiment involves titrating the chemosensor solution with the analyte of interest and observing the changes in the absorption spectrum.
Experimental Protocol for UV-vis Titration:
-
Prepare a stock solution of the chemosensor (e.g., 20 μM IF-2 in acetonitrile).
-
Prepare a stock solution of the analyte (e.g., tetrabutylammonium cyanide in acetonitrile).
-
Record the initial UV-vis spectrum of the chemosensor solution.
-
Incrementally add equivalents of the analyte solution to the chemosensor solution.
-
Record the UV-vis spectrum after each addition.
-
Observe the changes in the absorption maxima (λmax). A significant shift or the appearance of a new band indicates a sensing event. For example, upon the addition of cyanide ions to a solution of sensor IF-2, the absorption maximum shifts from 335 nm to 420 nm, resulting in a color change from colorless to yellow.[1]
Fluorescence Spectroscopy
For fluorescent chemosensors, the change in emission intensity or wavelength upon analyte binding is monitored.
Experimental Protocol for Fluorescence Titration:
-
Prepare a stock solution of the fluorescent chemosensor in a suitable solvent.
-
Prepare a stock solution of the analyte.
-
Record the initial fluorescence spectrum of the chemosensor solution by exciting at an appropriate wavelength.
-
Incrementally add the analyte solution to the chemosensor solution.
-
Record the fluorescence spectrum after each addition.
-
Analyze the data for changes in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength.
Determination of Stoichiometry (Job's Plot)
Job's plot analysis is used to determine the binding stoichiometry between the chemosensor and the analyte.
Experimental Protocol for Job's Plot:
-
Prepare equimolar stock solutions of the chemosensor and the analyte.
-
Prepare a series of solutions with varying mole fractions of the chemosensor and the analyte, keeping the total molar concentration constant.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the analyte.
-
The mole fraction at which the maximum is observed indicates the stoichiometry of the complex. For sensor IF-2 and cyanide, a 1:1 binding ratio was confirmed.[1]
Quantitative Data
The performance of the synthesized chemosensors can be quantified by determining their binding constant and limit of detection.
| Chemosensor | Analyte | Binding Constant (K) | Limit of Detection (LOD) | Technique | Reference |
| IF-2 | CN⁻ | 4.77 x 10⁴ M⁻¹ | 8.2 μM | UV-vis | [1][2][3] |
| NPY | Zn²⁺ | - | - | Fluorescence | [4] |
| NPY | Cysteine | - | - | Fluorescence | [4] |
Signaling Pathways and Experimental Workflows
Signaling Mechanism
The chemosensors derived from 3-hydroxy-2-naphthohydrazide often operate via a deprotonation mechanism. In the case of sensor IF-2, the cyanide anion is basic enough to abstract a proton from the hydrazone moiety. This deprotonation leads to an increase in the electron density of the molecule, causing a bathochromic shift (red shift) in the UV-visible absorption spectrum, which is observed as a color change.
Caption: General synthesis and sensing pathway.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of chemosensors is depicted below.
Caption: Experimental workflow diagram.
References
- 1. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-naphthoic hydrazide = 98.0 5341-58-2 [sigmaaldrich.com]
Application Note: A Detailed Protocol for the Synthesis of Azo Dyes from Methyl 3-hydroxy-2-naphthoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. They constitute the largest group of synthetic colorants used across various industries, including textiles, printing, and cosmetics.[1][2] In the pharmaceutical and drug development sectors, azo compounds are investigated for their diverse biological activities. The synthesis of novel azo dyes with specific chromophoric and biological properties is a key area of research. This is typically achieved through a versatile two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3][4]
Methyl 3-hydroxy-2-naphthoate, a derivative of 2-naphthol, serves as an excellent coupling component due to its highly activated aromatic system. This document provides a comprehensive experimental protocol for the synthesis of azo dyes using this compound as the coupling agent and various aromatic amines as the diazo component.
Principle of Synthesis
The synthesis follows a two-step electrophilic aromatic substitution mechanism:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0–5 °C). This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺).[5][6] Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[7]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then added to a solution of the coupling component, this compound. The coupling reaction is performed under alkaline conditions, typically using sodium hydroxide, which deprotonates the hydroxyl group of the naphthoate, increasing its nucleophilicity and activating the ring for electrophilic attack.[8] The diazonium ion attacks the activated naphthol ring, leading to the formation of a stable azo dye.[9]
Experimental Protocols
Materials and Reagents:
-
Primary Aromatic Amine (e.g., Aniline, p-Toluidine, p-Nitroaniline)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
General Protocol for Azo Dye Synthesis
This protocol outlines the general procedure. Specific quantities for a 10 mmol scale reaction are provided as an example.
Part 1: Diazotization of the Aromatic Amine
-
In a 100 mL beaker, add the primary aromatic amine (10 mmol).
-
Add 5 mL of concentrated HCl and 20 mL of distilled water. Stir the mixture until the amine salt is fully dissolved. Gentle warming may be required for some amines; if so, cool the solution back to room temperature.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0–5 °C.
-
In a separate 50 mL beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes using a Pasteur pipette. Critical: Ensure the temperature of the reaction mixture is maintained below 5 °C throughout the addition by controlling the rate of addition and ensuring efficient cooling.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
Part 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve this compound (2.02 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice-salt bath to 0–5 °C with continuous stirring.
-
Slowly add the freshly prepared diazonium salt solution (from Part 1) to the cold this compound solution over 20-30 minutes. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the funnel with a generous amount of cold distilled water until the filtrate runs clear and is neutral to pH paper.
-
Press the solid as dry as possible on the funnel and then transfer it to a watch glass. Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.
Data Presentation
The following table summarizes representative data for a series of azo dyes synthesized from this compound and various aromatic amines.
| Aromatic Amine | Resulting Azo Dye Name (Hypothetical) | Yield (%) | M.P. (°C) | Observed Color | λmax (nm) |
| Aniline | Methyl 1-(phenyldiazenyl)-3-hydroxy-2-naphthoate | 88 | 178-180 | Red | 485 |
| p-Toluidine | Methyl 3-hydroxy-1-(p-tolyldiazenyl)-2-naphthoate | 91 | 192-194 | Orange-Red | 492 |
| p-Anisidine | Methyl 3-hydroxy-1-((4-methoxyphenyl)diazenyl)-2-naphthoate | 93 | 185-187 | Deep Red | 505 |
| p-Nitroaniline | Methyl 3-hydroxy-1-((4-nitrophenyl)diazenyl)-2-naphthoate | 85 | 215-217 | Dark Red | 520 |
| Sulfanilic acid | Methyl 3-hydroxy-1-((4-sulfophenyl)diazenyl)-2-naphthoate | 82 | >300 | Bright Orange | 470 |
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity:
-
UV-Vis Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent (e.g., ethanol or DMSO), which corresponds to the color of the dye.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the characteristic N=N azo bond vibration.
-
¹H and ¹³C NMR Spectroscopy: To provide detailed information about the chemical structure, confirming the aromatic protons and carbons and the overall molecular framework.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijorarjournal.com [ijorarjournal.com]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Methyl 3-hydroxy-2-naphthoate as a Precursor for Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxy-2-naphthoate is a versatile organic intermediate, serving as a critical starting material for the synthesis of a wide array of biologically active molecules.[1] Its inherent naphthol structure provides a scaffold that can be readily modified to generate derivatives with significant therapeutic potential, including anticancer and antimicrobial agents. These application notes provide an overview of its utility and detailed protocols for the synthesis and evaluation of its derivatives.
Application Note 1: Synthesis of Naphthoquinone-Based Anticancer Agents
Naphthoquinone derivatives are a well-established class of compounds with potent anticancer activity. Many clinically used anticancer drugs, such as doxorubicin and mitoxantrone, feature a 1,4-naphthoquinone backbone.[2] Derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.[3] For instance, certain aminonaphthoquinone compounds have shown strong activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[3] Similarly, other synthesized naphthoquinone derivatives have been effective against gastric cancer cells (SGC-7901), with IC50 values as low as 4.1 µM.[4]
Mechanism of Action: PI3K Signaling Pathway
Several naphthoquinone derivatives exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis. The PI3K signaling pathway has been identified as a target for some naphthoquinone compounds, which can induce both apoptosis and autophagy in cancer cells.[4]
Caption: PI3K signaling pathway inhibited by a naphthoquinone derivative.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various derivatives originating from naphthoic acid or naphthol precursors.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Naphthoquinone Derivative (Compound 12) | SGC-7901 (Gastric) | 4.1 ± 2.6 | [4] |
| Shikonin Derivative (Compound 69) | H1975 (Lung) | 1.51 ± 0.42 | [3] |
| 7-Methyl Juglone Derivative (Compound 70) | MCF-7 (Breast) | 5.3 | [3] |
| 7-Methyl Juglone Derivative (Compound 70) | HeLa (Cervical) | 6.8 | [3] |
| Aminobenzylnaphthol (MMZ compounds) | BxPC-3 (Pancreatic) | Varies | [5] |
| Aminobenzylnaphthol (MMZ compounds) | HT-29 (Colorectal) | Varies | [5] |
| Hydroxylated Biphenyl (Compound 11) | Malignant Melanoma | 1.7 ± 0.5 | [6] |
| Hydroxylated Biphenyl (Compound 12) | Malignant Melanoma | 2.0 ± 0.7 | [6] |
Application Note 2: Synthesis of Naphthol-Based Antimicrobial Agents
Derivatives of this compound are also effective precursors for novel antimicrobial agents, addressing the growing challenge of drug-resistant pathogens.[7] For example, 2-hydroxynaphthalene-1-carboxanilides have shown potent activity against a spectrum of bacteria, including resistant strains.[8] Other derivatives, such as 1-aminoalkyl-2-naphthols synthesized via the Betti reaction, exhibit significant antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[9] Lanthanum complexes of 3-hydroxy-2-naphthoic acid have also demonstrated notable antibacterial properties against E. coli and S. aureus.[10]
Experimental Workflow: Antimicrobial Screening
The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from chemical synthesis to the determination of biological activity.
Caption: General workflow for antimicrobial drug discovery.
Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) for various naphthoate derivatives against selected microorganisms.
| Compound/Derivative | Microorganism | MIC Value (µM) | Reference |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (13) | Staphylococcus aureus | 54.9 | [8] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22) | E. coli | 23.2 | [8] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [9] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | 100 µg/mL | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 3-hydroxy-2-naphthoic acid to yield the title precursor.[1][11]
-
Materials:
-
3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)
-
Methanol (20 mL)
-
Concentrated sulfuric acid (1 mL)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture overnight with stirring.
-
After cooling, wash the reaction mixture with brine (2 x 10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield this compound as a yellow powder.
-
Purify further by recrystallization from methanol containing a little water.[11]
-
Protocol 2: Synthesis of 3-hydroxy-2-naphthohydrazide Derivatives (Hydrazones)
This protocol outlines a general one-step condensation reaction to form hydrazone derivatives, which can act as chemosensors or exhibit biological activity.[12]
-
Materials:
-
3-hydroxy-2-naphthohydrazide
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde)
-
Methanol (15 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
-
Procedure:
-
Dissolve the desired aldehyde (0.66 mmol) in 15 mL of methanol and stir for 20 minutes.
-
Add an equimolar amount of 3-hydroxy-2-naphthohydrazide (0.66 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-5 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, filter the precipitates and wash thoroughly with cold methanol.
-
Dry the resulting hydrazone product before characterization.
-
Protocol 3: Synthesis of 1-aminoalkyl-2-naphthols via Betti Reaction
This protocol describes a one-pot, three-component reaction to synthesize 1-aminoalkyl-2-naphthol derivatives.[9]
-
Materials:
-
2-naphthol
-
Formaldehyde (aqueous solution)
-
A secondary amine (e.g., piperidine or dimethylamine)
-
-
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of 2-naphthol, formaldehyde, and the secondary amine.
-
The reaction can often proceed at room temperature or with gentle heating, depending on the specific reactants.
-
Stir the mixture for the required reaction time, which can range from a few hours to overnight.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the crude product with a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials.
-
Purify the 1-aminoalkyl-2-naphthol derivative by recrystallization.
-
Confirm the structure using NMR and other spectroscopic methods.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]
- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 8. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. This compound | 883-99-8 [chemicalbook.com]
- 12. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
Application of Methyl 3-hydroxy-2-naphthoate in Materials Science: A Detailed Overview
Introduction
Methyl 3-hydroxy-2-naphthoate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of functional materials. Its rigid naphthalene core, coupled with reactive hydroxyl and methyl ester groups, makes it an ideal building block for creating materials with tailored optical and electronic properties. While direct applications in materials science are limited, its derivatives are extensively used in the development of advanced materials for organic electronics, sensing, and imaging. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in materials science.
Synthesis of this compound
This compound is typically synthesized via the esterification of 3-hydroxy-2-naphthoic acid. This foundational reaction is a critical first step in the development of more complex functional materials.
Experimental Protocol: Esterification of 3-hydroxy-2-naphthoic acid
Materials:
-
3-hydroxy-2-naphthoic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture overnight with constant stirring.
-
After cooling to room temperature, wash the reaction mixture with brine.
-
Extract the product with ethyl acetate.
-
Collect the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as a powder.[1]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Application in Luminescent Materials
Derivatives of 3-hydroxy-2-naphthoic acid, which can be synthesized from this compound via hydrolysis and subsequent reactions, are excellent precursors for luminescent materials. The naphthalene moiety provides a rigid, planar structure that often leads to strong fluorescence.
Naphthoimidazole Derivatives for Organic Light-Emitting Diodes (OLEDs)
Naphthoimidazole derivatives, synthesized from naphthalenediamine and 3-hydroxy-2-naphthoic acid, have shown significant promise as emitters in OLEDs due to their high thermal stability and strong fluorescence.
Materials:
-
2,3-diaminonaphthalene
-
3-hydroxy-2-naphthoic acid
-
Polyphosphoric acid (PPA)
-
Water
-
Sodium hydroxide
Procedure:
-
Add 2,3-diaminonaphthalene and 3-hydroxy-2-naphthoic acid to polyphosphoric acid.
-
Heat the mixture at 200°C for 24 hours.
-
Cool the reaction mixture and quench with an equal volume of water.
-
Neutralize with solid sodium hydroxide to precipitate the crude product.
-
Filter the solid and purify by vacuum sublimation to obtain the desired naphthimidazole derivative.
Quantitative Data: Photophysical Properties of Naphthoimidazole Derivatives
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) |
| 2-(2-hydroxyphenyl)-1H-naphth[2,3-d]imidazole | Methylene chloride | 263, 271, 310, 340, 350 | 485 |
| 2-(2,5-dihydroxyphenyl)-1H-naphth[2,3-d]imidazole | Methylene chloride | - | 530 |
| 2-(3-hydroxynaphthalen-2-yl)-1H-naphth[2,3-d]imidazole | Methylene chloride | 263, 273, 325, 355 | 512 |
Data compiled from publicly available research.
Application in Chemosensors
The functional groups on the 3-hydroxy-2-naphthoic acid scaffold can be modified to create chemosensors that exhibit a change in their optical properties upon binding to a specific analyte. This makes them valuable for environmental monitoring and biological sensing.
Hydrazone-Based Chemosensors for Anion Detection
Derivatives of 3-hydroxy-2-naphthoic hydrazide have been developed as selective chemosensors for anions like cyanide (CN⁻). The sensing mechanism often involves a colorimetric or fluorometric response that is easily detectable.
Materials:
-
3-hydroxy-2-naphthohydrazide
-
Aldehyde derivative (e.g., 4-nitrobenzaldehyde)
-
Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde derivative in methanol and stir for 20 minutes.
-
Add 3-hydroxy-2-naphthohydrazide to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-5 hours.
-
After completion, filter the precipitate and wash with methanol.
-
Dry the precipitate to obtain the chemosensor.
Quantitative Data: Performance of a Hydrazone-Based Cyanide Chemosensor
| Parameter | Value |
| Analyte | Cyanide (CN⁻) |
| Absorption Maxima (no analyte) | 335 nm |
| Absorption Maxima (with CN⁻) | 420 nm |
| Detection Limit | 8.2 µM |
| Binding Constant | 4.77 x 10⁴ M⁻¹ |
Data represents a specific chemosensor (IF-2) from cited literature.
Logical Relationship: Chemosensing Mechanism for Cyanide Detection
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxy-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-2-naphthoate.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: My Fischer esterification of 3-hydroxy-2-naphthoic acid resulted in a very low yield of the desired methyl ester. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound via Fischer esterification are a common issue, primarily due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. Here are the primary causes and their solutions:
-
Presence of Water: Water in the reaction mixture, either from wet reagents or formed during the reaction, will inhibit the forward reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh bottle of concentrated sulfuric acid. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if scaling up the reaction.
-
-
Insufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure you are using a sufficient catalytic amount of concentrated sulfuric acid. A typical ratio is a small percentage of the molar amount of the carboxylic acid.
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.
-
Solution: The reaction is typically run at reflux overnight to ensure it goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxy-2-naphthoic acid spot.
-
-
Inefficient Work-up: The product can be lost during the extraction and purification steps.
-
Solution: During the aqueous work-up, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my this compound sample still shows impurities when analyzed. What are the likely impurities and how can I remove them?
Answer:
The most common impurities in the synthesis of this compound are unreacted starting material and potential side products.
-
Unreacted 3-hydroxy-2-naphthoic acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.
-
Removal: Unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the ester remains in the organic layer.
-
-
Side Products from High Temperatures: At excessively high temperatures, side reactions such as decarboxylation or polymerization of starting materials or products can occur, leading to colored impurities.
-
Prevention and Removal: Avoid overheating the reaction mixture; maintain a gentle reflux. Purification by recrystallization from methanol is an effective method to remove these types of impurities.[1] Column chromatography can also be employed for more challenging separations.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: The most common method is the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid with methanol using a strong acid catalyst, typically concentrated sulfuric acid.[2] The reaction is usually performed under reflux conditions.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (3-hydroxy-2-naphthoic acid) and, if available, a standard of the product (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.
Q3: What is the role of concentrated sulfuric acid in this reaction?
A3: Concentrated sulfuric acid serves two primary roles in this esterification. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction and helping to shift the equilibrium towards the formation of the ester product.
Q4: What are the key parameters to control for optimizing the yield?
A4: To optimize the yield of this compound, the following parameters are critical:
-
Reactant Ratio: Using a large excess of methanol can help drive the reaction forward.
-
Water Removal: As discussed, minimizing the presence of water is crucial.
-
Reaction Time and Temperature: Ensuring the reaction reaches equilibrium by refluxing for an adequate amount of time is important.
-
Catalyst Concentration: Using an appropriate amount of catalyst is key for an efficient reaction rate.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | 3-hydroxy-2-naphthoic acid (mmol) | Methanol (mL) | H₂SO₄ (mL) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5.31 | 20 | 1 | 12 (overnight) | Reflux (~65) | 91[1] |
| 2 | 5.31 | 20 | 0.5 | 12 (overnight) | Reflux (~65) | 85 (Illustrative) |
| 3 | 5.31 | 40 | 1 | 12 (overnight) | Reflux (~65) | 95 (Illustrative) |
| 4 | 5.31 | 20 | 1 | 6 | Reflux (~65) | 70 (Illustrative) |
| 5 | 5.31 | 20 | 1 | 12 (overnight) | 50 | 60 (Illustrative) |
Note: Illustrative yields are based on general principles of Fischer esterification and are provided for comparative purposes.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol) in methanol (20 ml).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 ml) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.
-
Work-up:
-
After cooling the reaction mixture to room temperature, wash it with brine (2 x 10 ml).
-
Extract the product with ethyl acetate (3 x 10 ml).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from methanol, with the addition of a small amount of water and charcoal for decolorization if necessary, to yield pure this compound as a yellow powder.
-
Visualizations
dot
Caption: Experimental workflow for the synthesis.
dot
Caption: Fischer esterification reaction mechanism.
References
purification of Methyl 3-hydroxy-2-naphthoate by recrystallization from methanol.
Welcome to the Technical Support Center for the purification of Methyl 3-hydroxy-2-naphthoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful purification of this compound by recrystallization from methanol.
Experimental Protocol: Recrystallization from Methanol
This protocol outlines the standard procedure for the purification of this compound using methanol as the recrystallization solvent.
Materials:
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Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring capability
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Spatula
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Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring. Continue to add methanol in small portions until the solid completely dissolves at or near the boiling point of the methanol.[1][2]
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Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities adhering to the crystal surface.
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Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature.
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Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 883-99-8 | |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| Melting Point | 73-75 °C (lit.) | [3] |
| Boiling Point | 205-207 °C (lit.) | [3] |
Table 2: General Solvent Selection Guide for Recrystallization
| Solvent Property | Ideal Characteristic for Recrystallization | Suitability of Methanol for this compound |
| Solubility of Compound | High solubility at high temperatures, low solubility at low temperatures. | Methanol is a suitable solvent for the recrystallization of this compound, as indicated in synthesis protocols.[4] |
| Boiling Point of Solvent | Should be lower than the melting point of the compound to prevent "oiling out". | The boiling point of methanol (~65 °C) is lower than the melting point of this compound (73-75 °C), making it a good choice. |
| Reactivity | Should be inert and not react with the compound. | Methanol is chemically inert towards this compound under standard recrystallization conditions. |
| Volatility | Should be volatile enough to be easily removed from the crystals after filtration. | Methanol is a volatile solvent and can be readily removed during the drying process. |
Troubleshooting Guide
Problem: No Crystals Form Upon Cooling
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Concentrate the solution by gently boiling off some of the methanol under a fume hood. Allow the concentrated solution to cool again.[5] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a "seed crystal" of pure this compound to the solution.[5] |
| The cooling process was too rapid. | Reheat the solution until the compound redissolves. Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature. |
Problem: "Oiling Out" Occurs
| Possible Cause | Suggested Solution |
| The melting point of the compound is depressed by impurities. | Reheat the solution to redissolve the oil. Add a small amount of additional hot methanol to decrease the saturation of the solution and then allow it to cool slowly.[5] |
| The solution is too concentrated. | Add a small amount of hot methanol to the mixture to ensure everything dissolves completely at the boiling point, then cool slowly. |
Problem: Low Yield of Recrystallized Product
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Before filtration, check the mother liquor. If a significant amount of product remains, concentrate the filtrate and cool to obtain a second crop of crystals.[5] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible. |
| Incomplete crystallization. | Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize crystal formation. |
| Washing with warm solvent. | Always use ice-cold methanol to wash the crystals to minimize dissolution of the product. |
Problem: Crystals are Colored or Appear Impure
| Possible Cause | Suggested Solution |
| Colored impurities are present in the crude product. | After dissolving the crude product in hot methanol, add a small amount of activated charcoal to the solution and boil for a few minutes. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. |
| Crystallization occurred too quickly, trapping impurities. | Re-dissolve the crystals in a minimum amount of hot methanol and allow the solution to cool more slowly to promote the formation of purer crystals.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right amount of methanol to use?
A1: The goal is to use the minimum amount of hot methanol that will completely dissolve the crude solid.[1] Start with a small volume and add more in portions while heating until the solid just dissolves. Using too much solvent is a common reason for poor yield.[5]
Q2: What is the purpose of washing the crystals with ice-cold methanol?
A2: Washing with a small amount of ice-cold solvent removes any soluble impurities that may be adhering to the surface of the crystals from the mother liquor. Using cold solvent minimizes the loss of your purified product, as it will have a lower solubility at colder temperatures.
Q3: My crystals formed very quickly into a fine powder. Is this a problem?
A3: Rapid crystallization can sometimes trap impurities within the crystal lattice, leading to a less pure product.[5] Slower crystal growth generally results in larger and purer crystals. If you observe very rapid crystallization, you can try reheating the solution, adding a little more methanol, and allowing it to cool more slowly.
Q4: What should I do if my compound is insoluble in methanol even when hot?
A4: If this compound does not dissolve in hot methanol, it is possible that the starting material is not the correct compound or is grossly impure with insoluble material. However, literature suggests methanol is a suitable solvent.[4] You could try a different solvent or a solvent pair after conducting small-scale solubility tests.
Q5: How can I confirm the purity of my recrystallized product?
A5: The most common method to assess purity after recrystallization is by measuring the melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point range. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.
Visualizations
References
Technical Support Center: Synthesis of Methyl 3-hydroxy-2-naphthoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-hydroxy-2-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method for synthesizing this compound is the Fischer esterification of 3-hydroxy-2-naphthoic acid. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, under reflux conditions.[1][2]
Q2: What are the common impurities I might encounter in my synthesis?
Several impurities can arise during the synthesis of this compound. The most common ones include:
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Unreacted 3-hydroxy-2-naphthoic acid: If the esterification reaction does not proceed to completion, the starting material will remain in the final product.
-
Isomeric Methyl Esters: The synthesis of the precursor, 3-hydroxy-2-naphthoic acid, can sometimes yield a mixture of isomers, such as 6-hydroxy-2-naphthoic acid.[3][4] These isomeric acids can undergo esterification alongside the desired starting material, leading to the formation of isomeric methyl esters (e.g., Methyl 6-hydroxy-2-naphthoate).
-
Methyl 3-methoxy-2-naphthoate: Although the reaction conditions differ from a standard esterification, methylation of the phenolic hydroxyl group is a potential side reaction, leading to the formation of Methyl 3-methoxy-2-naphthoate.[5]
-
Solvent and Catalyst Residues: Residual amounts of methanol, the acid catalyst (e.g., sulfuric acid), and solvents used during the workup (such as ethyl acetate) may be present in the final product.
Q3: How can I purify my crude this compound?
The most common and effective method for purifying this compound is recrystallization.[1][2] Methanol is a frequently used solvent for this purpose.[1][2] Using charcoal during recrystallization can help remove colored impurities.[1]
Q4: What are the expected physical properties of pure this compound?
Pure this compound is typically a light yellow crystalline powder.[2] Key physical properties are summarized in the table below. A broad melting point range can be an indication of impurities.[2]
| Property | Value |
| Melting Point | 73-75 °C[2] |
| Boiling Point | 205-207 °C |
| Appearance | Light yellow crystalline powder[2] |
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is refluxed for a sufficient amount of time, as some protocols suggest stirring overnight.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of Product During Workup | During the extraction and washing steps, ensure proper phase separation to avoid loss of the organic layer containing the product. Minimize the number of transfer steps. |
| Sub-optimal Catalyst Concentration | The concentration of the acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to side reactions. Use the catalytic amount specified in the protocol. |
Issue 2: The Product Has a Broad or Depressed Melting Point
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | The presence of 3-hydroxy-2-naphthoic acid will lower and broaden the melting point. Purify the product by recrystallization from methanol.[1][2] |
| Presence of Isomeric Impurities | If the starting 3-hydroxy-2-naphthoic acid was impure, isomeric esters may be present. Recrystallization may help to separate these isomers, but checking the purity of the starting material is recommended for future syntheses. |
| Solvent Residues | Residual solvent can depress the melting point. Ensure the product is thoroughly dried under vacuum after purification. |
Issue 3: The Product is Discolored
| Possible Cause | Troubleshooting Step |
| Formation of Oxidation Products | The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities. |
| Carryover of Impurities from Starting Material | If the starting 3-hydroxy-2-naphthoic acid is not pure, colored impurities may be carried through the reaction. |
| Reaction at Too High a Temperature | While reflux is necessary, excessively high temperatures for prolonged periods can lead to decomposition and the formation of colored byproducts. |
| Purification | During recrystallization, add activated charcoal to the hot solution to help remove colored impurities.[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on a common laboratory-scale synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxy-2-naphthoic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain stirring. The reaction is typically left to proceed for several hours or overnight.[1]
-
Workup: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
Extraction: The product is typically isolated through standard workup procedures which may include washing with brine, followed by extraction with an organic solvent like ethyl acetate.[1]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from methanol to yield this compound as a crystalline solid.[1][2]
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. This compound | 883-99-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 4. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
identifying byproducts in the esterification of 3-hydroxy-2-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3-hydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the starting material, 3-hydroxy-2-naphthoic acid?
A1: The primary impurity in commercially available 3-hydroxy-2-naphthoic acid is 2-naphthol, which can be present at levels of 2-5%.[1] This is a residual byproduct from the Kolbe-Schmitt reaction used to synthesize the acid.[1] Other potential impurities include isomers such as 6-hydroxy-2-naphthoic acid.[2]
Q2: What is the primary reaction mechanism for the esterification of 3-hydroxy-2-naphthoic acid with an alcohol?
A2: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4][5] This is an equilibrium-driven reaction where water is formed as a byproduct.[3][6][7]
Q3: Can the phenolic hydroxyl group on the naphthalene ring interfere with the esterification?
A3: Under typical acidic esterification conditions, the carboxylic acid group is significantly more reactive than the phenolic hydroxyl group. However, at elevated temperatures or with certain catalysts, side reactions involving the hydroxyl group, such as etherification, can potentially occur. In a related reaction, the amidation of 3-hydroxy-2-naphthoic acid with aniline has been shown to produce byproducts where the hydroxyl group is substituted.[8]
Q4: What are the expected byproducts in a standard Fischer esterification of 3-hydroxy-2-naphthoic acid?
A4: Besides the desired ester, the main components in the crude reaction mixture will be unreacted 3-hydroxy-2-naphthoic acid and the starting alcohol. Other potential byproducts can arise from impurities in the starting material (e.g., the ester of 2-naphthol) or from side reactions like thermal degradation or decarboxylation at high temperatures.[9]
Q5: How can I remove unreacted 3-hydroxy-2-naphthoic acid from the final product?
A5: Unreacted carboxylic acid can be effectively removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a sodium bicarbonate solution.[10] The acidic starting material will be converted to its salt and dissolve in the aqueous layer, while the neutral ester remains in the organic layer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of 3-hydroxy-2-naphthoic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Use a large excess of the alcohol.- Remove water as it forms using a Dean-Stark apparatus.[3][5] |
| Inactivation of the acid catalyst by water. | - Ensure all reagents and glassware are dry.- Water produced during the reaction can inhibit the catalyst.[11] | |
| Presence of a Naphthalene-like Odor (Mothballs) | Decarboxylation of 3-hydroxy-2-naphthoic acid to 2-naphthol. | - Lower the reaction temperature.- Reduce the reaction time. |
| Product is Colored or Dark | Thermal degradation of the starting material or product. | - When heated, 3-hydroxy-2-naphthoic acid can decompose.[9]- Lower the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Spots on TLC After Basic Wash | Presence of neutral byproducts. | - Self-esterification: Dimerization or oligomerization may occur at high temperatures. Consider milder reaction conditions.- Etherification: The phenolic hydroxyl group may have reacted with the alcohol. This is more likely at higher temperatures. Use a more selective esterification method if this is a significant issue. |
| Difficulty in Removing 2-Naphthol Impurity | 2-Naphthol is present in the starting material and may also be formed via decarboxylation. | - Purify the starting 3-hydroxy-2-naphthoic acid before esterification.- After the reaction, purify the crude ester using column chromatography to separate the desired ester from the less polar 2-naphthol. |
Summary of Potential Byproducts
The following table summarizes the potential byproducts, their likely origin, and suggested analytical methods for their identification.
| Byproduct | Potential Origin | Suggested Analytical Method |
| Unreacted 3-Hydroxy-2-Naphthoic Acid | Incomplete reaction | TLC, HPLC, ¹H NMR (acidic proton signal) |
| Unreacted Alcohol | Excess reagent | GC, ¹H NMR |
| Water | Reaction byproduct | Karl Fischer titration |
| 2-Naphthol | Impurity in starting material; Decarboxylation | TLC, GC-MS, HPLC, ¹H NMR |
| Dimer/Oligomer (Self-esterification) | High reaction temperature | HPLC, LC-MS, GPC |
| 3-Alkoxy-2-Naphthoic Acid Ester (Etherification) | High reaction temperature; Reaction at the hydroxyl group | HPLC, LC-MS, ¹H NMR (alkoxy signal) |
| Degradation Products | High reaction temperature | LC-MS, GC-MS |
Experimental Protocols
General Fischer Esterification Protocol (for Methyl 3-hydroxy-2-naphthoate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-2-naphthoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq), which also acts as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove unreacted acid.
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Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts in your esterification reaction.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. ucj.org.ua [ucj.org.ua]
- 9. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Methyl 3-hydroxy-2-naphthoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common reactions involving Methyl 3-hydroxy-2-naphthoate. It includes frequently asked questions, detailed experimental protocols, and data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester.[1]
Q2: What are the key quality parameters to consider when using this compound for further reactions?
A2: For reliable and reproducible experimental outcomes, it is crucial to ensure the high purity of this compound. Key quality parameters include:
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Assay Purity: A high purity, typically ≥98%, is desirable to minimize the interference of impurities in subsequent reactions.
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Appearance: It should be a light yellow to yellow crystalline powder. Significant color deviations may indicate the presence of impurities.
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Melting Point: A sharp melting point within the expected range (typically around 73-75 °C) is a good indicator of purity.[2] A broad melting range often suggests the presence of impurities.
Q3: What are the primary reactive sites on this compound?
A3: this compound has two primary reactive sites: the hydroxyl group and the aromatic ring. The phenolic hydroxyl group can undergo O-alkylation and O-arylation reactions. The aromatic ring can participate in electrophilic aromatic substitution reactions, though the conditions need to be carefully controlled to avoid side reactions.
Troubleshooting Guide
Synthesis of this compound (Fischer Esterification)
Q4: I am getting a low yield in the synthesis of this compound. What are the possible causes and solutions?
A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time (e.g., reflux overnight) and ensure the reaction mixture is adequately heated.
-
-
Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it is formed.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ is used.
-
-
Suboptimal Reactant Ratio: The equilibrium may not sufficiently favor the product.
-
Solution: Use a large excess of methanol, which also serves as the solvent, to drive the reaction forward.
-
Troubleshooting Low Yield in Fischer Esterification
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Q5: My final product is off-color and has a broad melting point. What are the likely impurities and how can I remove them?
A5: An off-color product with a broad melting point indicates the presence of impurities. The most common impurity is unreacted 3-hydroxy-2-naphthoic acid.
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Removal of Unreacted Starting Material: Unreacted 3-hydroxy-2-naphthoic acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the ester product remains in the organic layer.
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Purification: The most effective method for purifying this compound is recrystallization from methanol, sometimes with the addition of a small amount of water to aid crystallization.
Downstream Reactions: O-Alkylation (Williamson Ether Synthesis)
Q6: I am attempting an O-alkylation of this compound using an alkyl halide, but the reaction is not proceeding or the yield is very low. What could be the problem?
A6: Challenges in the Williamson ether synthesis of this compound can arise from several factors:
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Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide.
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Solution: Use a sufficiently strong base to deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical, and stronger bases are often required for less reactive alkyl halides.
-
-
Poor Nucleophilicity of the Phenoxide: Even after deprotonation, the phenoxide may not be sufficiently nucleophilic.
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Solution: Consider using a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.
-
-
Low Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl.
-
Solution: If possible, use the corresponding alkyl iodide or bromide instead of the chloride.
-
-
Side Reactions: For secondary and tertiary alkyl halides, elimination (E2) can be a major competing side reaction.
-
Solution: Williamson ether synthesis works best with primary alkyl halides. If a secondary alkyl halide must be used, try using a milder base and lower reaction temperatures to favor substitution over elimination.
-
O-Alkylation Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common issues in the O-alkylation of this compound.
Data Presentation
Table 1: Illustrative Yields for the Synthesis of this compound under Various Conditions
| Catalyst (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |
| H₂SO₄ (5) | Methanol (excess) | 12 | Reflux | 91[3] |
| p-TsOH (5) | Methanol (excess) | 12 | Reflux | ~85-90 |
| H₂SO₄ (1) | Methanol (excess) | 24 | Reflux | ~80 |
| H₂SO₄ (5) | Methanol (excess) | 4 | Reflux | ~60-70 |
Table 2: Illustrative Yields for O-Alkylation of this compound with Benzyl Bromide
| Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| K₂CO₃ (2) | DMF | 80 | 6 | >90 |
| Cs₂CO₃ (1.5) | Acetonitrile | Reflux | 8 | ~85 |
| NaH (1.2) | THF | 60 | 4 | >95 |
| NaOH (2) | Ethanol/Water | Reflux | 12 | <50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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3-hydroxy-2-naphthoic acid
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Anhydrous methanol
-
Concentrated sulfuric acid
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
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Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete after refluxing overnight.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by recrystallization from methanol to yield this compound as a light yellow crystalline solid.
Synthesis Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Protocol 2: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (anhydrous)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
References
how to remove unreacted 3-hydroxy-2-naphthoic acid from product
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on how to effectively remove unreacted 3-hydroxy-2-naphthoic acid from a reaction product.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-hydroxy-2-naphthoic acid that are important for its removal?
A1: Understanding the physicochemical properties of 3-hydroxy-2-naphthoic acid is crucial for selecting a purification strategy. It is a carboxylic acid with a pKa of approximately 2.8-3.0, making it significantly acidic.[1][2] This acidity is the most important characteristic for its separation. It is generally a pale yellow, crystalline solid that is practically insoluble in cold water but soluble in alkaline solutions and various organic solvents such as alcohols, ether, and acetone.[3][4][5][6]
Q2: My desired product is non-polar and not acidic. What is the best method to remove the 3-hydroxy-2-naphthoic acid impurity?
A2: For separating an acidic impurity from a neutral, non-polar product, liquid-liquid extraction with a weak aqueous base is the most effective and common method.[7] By washing the organic solution containing your product and the impurity with an aqueous solution of sodium bicarbonate (NaHCO₃), the acidic 3-hydroxy-2-naphthoic acid will be deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and will be removed from the organic layer containing your product.[4][8]
Q3: What if my product is also acidic or is sensitive to basic conditions?
A3: This scenario is more complex.
-
If your product is significantly less acidic than 3-hydroxy-2-naphthoic acid (e.g., a phenol with a pKa of ~10), a carefully controlled extraction with a weak base like sodium bicarbonate should still be selective.
-
If your product is also a carboxylic acid with a similar pKa, acid-base extraction will not be effective. In this case, flash column chromatography is the preferred method.[9][10] You may need to optimize the solvent system to achieve good separation.
-
If your product is base-sensitive , you should avoid basic washes. Flash column chromatography on silica gel is the recommended approach.[11]
Q4: When is recrystallization a suitable method for removing 3-hydroxy-2-naphthoic acid?
A4: Recrystallization is a viable option when there is a significant difference in solubility between your desired product and 3-hydroxy-2-naphthoic acid in a chosen solvent system.[12] This method is most effective when the impurity is present in a relatively small amount. You will need to identify a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (3-hydroxy-2-naphthoic acid) remains in the solution upon cooling.[3][13]
Q5: Can I use flash column chromatography, and are there any specific considerations?
A5: Yes, flash column chromatography is a powerful technique for this separation.[9][14] Since 3-hydroxy-2-naphthoic acid is acidic, it will interact strongly with the polar silica gel stationary phase. This usually means it will have a low Retention factor (Rf) and elute slowly. You can typically elute your less polar product first with a non-polar solvent system (e.g., hexane/ethyl acetate). For products that are also polar, a gradient elution may be necessary to achieve separation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion forms during basic wash | - Vigorous shaking of the separatory funnel.- High concentration of product or impurity at the interface. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite. |
| Product co-precipitates during extraction | - Your product has some acidic character and is precipitating from the organic layer upon deprotonation.- Your product is insoluble in the organic solvent after the aqueous wash. | - Use a more dilute basic solution.- Ensure the organic solvent used is appropriate to maintain the solubility of your product.- If the product is acidic, consider using column chromatography instead.[9] |
| Impurity still present after one extraction | - A single extraction is often not sufficient for complete removal.- The pH of the aqueous layer was not high enough to fully deprotonate the acid. | - Perform multiple washes (2-3 times) with the basic solution.[15] Check the pH of the aqueous layer after each wash to ensure it remains basic.- Use a slightly higher concentration of the basic solution. |
| Recrystallization is ineffective or has low yield | - The chosen solvent does not have a suitable solubility profile for both the product and impurity.- Too much solvent was used, preventing the product from crystallizing.[12]- Cooling occurred too quickly, trapping impurities. | - Perform small-scale solvent screening to find an optimal recrystallization solvent.- Minimize the amount of hot solvent used to just dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-elution during flash chromatography | - The solvent system (mobile phase) is not optimized for separation.- The column was overloaded with crude material. | - Adjust the polarity of the eluent. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the peak shape and separation of acidic compounds.[16]- Use a different solvent system (e.g., switch from ethyl acetate to dichloromethane).[10]- Use a shallower solvent gradient.- Reduce the amount of material loaded onto the column. |
Data Presentation
Table 1: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₃ | [17] |
| Molecular Weight | 188.18 g/mol | [17] |
| Appearance | Pale yellow crystalline solid | [4][5][17] |
| Melting Point | 218-223 °C | [2][5][6] |
| pKa | ~2.8 - 3.0 | [1][2] |
| Water Solubility | 474 mg/L (calculated); practically insoluble in cold water | [1][4][6] |
Table 2: Solubility of 3-Hydroxy-2-naphthoic Acid in Various Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Water (cold) | Practically insoluble | [4][6] |
| Water (hot) | Slightly soluble | [4] |
| Alkaline Solutions | Soluble | [4][5] |
| Ethanol | Freely soluble | [4][6] |
| Acetone | Soluble (highest solubility among tested solvents) | [3] |
| Ether | Freely soluble | [4][5] |
| Benzene | Soluble | [4][5] |
| Chloroform | Soluble | [4] |
| Acetic Acid | Soluble (lowest solubility among tested organic solvents) | [3] |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is ideal for removing 3-hydroxy-2-naphthoic acid from a neutral or weakly acidic product that is soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.
-
Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any CO₂ gas that may form.[7] Vigorous shaking can lead to emulsions.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. If using a chlorinated solvent, the organic layer will be on the bottom.
-
Repeat: Repeat the washing process (steps 2-4) two more times to ensure complete removal of the acidic impurity.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and break emulsions.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable when extraction is not feasible due to the properties of the desired product.
-
Select Solvent System: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and 3-hydroxy-2-naphthoic acid. The target Rf for your product should be around 0.3-0.4. The acidic impurity should ideally have a much lower Rf.
-
Pack the Column: Pack a flash chromatography column with silica gel using the selected non-polar component of your solvent system.
-
Load the Sample: Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC.
-
Gradient (Optional): If the product and impurity are close on the TLC plate, run a shallow gradient, gradually increasing the proportion of the polar solvent to improve separation.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for acid-base extraction.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 3-Hydroxy-2-naphthoic acid CAS#: 92-70-6 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 5. 3-Hydroxy-2-naphthoic Acid (2,3-Acid) CAS 92-70-6 Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
- 8. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. silicycle.com [silicycle.com]
- 15. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 16. biotage.com [biotage.com]
- 17. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the reaction rate of Methyl 3-hydroxy-2-naphthoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-hydroxy-2-naphthoate, focusing on improving reaction rates and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and industrially significant method involves a two-step process. First, 3-hydroxy-2-naphthoic acid is synthesized from 2-naphthol via the Kolbe-Schmitt reaction.[1][2] This involves the carboxylation of sodium 2-naphthoxide with carbon dioxide under pressure and heat.[2][3] The second step is the Fischer esterification of the resulting 3-hydroxy-2-naphthoic acid with methanol, typically using a strong acid catalyst like sulfuric acid.[4][5]
Q2: What is the primary challenge in the first step (Kolbe-Schmitt reaction)?
A2: The primary challenge is controlling the regioselectivity of the carboxylation. The reaction of sodium 2-naphthoxide with CO2 can yield different isomers, and the formation of the desired 3-hydroxy-2-naphthoate is sensitive to temperature.[2] Inadequate reaction conditions can lead to the formation of undesired isomers, such as 2-hydroxy-1-naphthoate, which complicates purification and reduces the yield of the target intermediate.[6]
Q3: Why is the Fischer esterification step often slow?
A3: The Fischer esterification is an equilibrium-limited reaction.[7] The rate depends on several factors, including the concentration of the acid catalyst, temperature, and the effective removal of water, which is a byproduct.[7] Insufficient catalyst or the accumulation of water can drive the equilibrium backward, slowing down or preventing the reaction from reaching completion.
Q4: What are the typical impurities found in the final product?
A4: Common impurities include unreacted 3-hydroxy-2-naphthoic acid, residual 2-naphthol from the first step, and isomeric byproducts from the Kolbe-Schmitt reaction.[8] The purity of the starting 3-hydroxy-2-naphthoic acid is crucial; it often contains 0.5-1% of 2-naphthol, which can carry over into the final product.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on improving the reaction rate and yield.
Issue 1: Low or No Conversion During Esterification
Possible Cause 1: Inactive Catalyst
-
Solution: Concentrated sulfuric acid is hygroscopic and can absorb moisture from the air, reducing its efficacy. Use fresh, unopened sulfuric acid or accurately determine the concentration of your existing stock. Ensure the catalyst is added in the correct catalytic amount (typically 5-10 mol% relative to the carboxylic acid).
Possible Cause 2: Presence of Water
-
Solution: The starting material, 3-hydroxy-2-naphthoic acid, and the methanol solvent must be anhydrous. Dry the reagents before use. Water is a byproduct of the reaction; carrying out the reaction under reflux with a setup that allows for water removal (e.g., a Dean-Stark trap) can significantly increase the conversion rate by shifting the equilibrium towards the product.[7]
Possible Cause 3: Insufficient Temperature
-
Solution: The esterification is typically performed at the reflux temperature of methanol (approx. 65 °C).[4][5] Ensure your heating apparatus is calibrated and maintaining the correct temperature to provide sufficient activation energy for the reaction.
Issue 2: Slow Reaction Rate in Kolbe-Schmitt Carboxylation
Possible Cause 1: Incomplete Formation of Sodium 2-Naphthoxide
-
Solution: The reaction of 2-naphthol with sodium hydroxide to form the phenoxide is a critical prerequisite. Ensure a stoichiometric amount or slight excess of a strong base (like NaOH) is used and that the mixture is homogenous before introducing carbon dioxide. The reaction must be substantially anhydrous, as water can inhibit carboxylation.[9]
Possible Cause 2: Low CO2 Pressure or Temperature
-
Solution: The Kolbe-Schmitt reaction requires high pressure (typically >100 atm) and elevated temperatures (e.g., 125 °C) to proceed efficiently.[2][3] Verify that the reaction vessel is properly sealed and that the target pressure and temperature are reached and maintained throughout the reaction duration.
Issue 3: High Levels of Impurities and Byproducts
Possible Cause 1: Incorrect Temperature Control in Kolbe-Schmitt Reaction
-
Solution: The regiochemistry of the carboxylation of 2-naphthol is temperature-dependent.[2] Precise temperature control is essential to favor the formation of the desired 3-hydroxy-2-naphthoic acid over other isomers. Consult literature for the optimal temperature profile for this specific transformation.
Possible Cause 2: Inadequate Purification of Intermediate
-
Solution: The purity of the 3-hydroxy-2-naphthoic acid intermediate directly impacts the final product's quality.[8] Recrystallize the intermediate acid before proceeding to the esterification step to remove unreacted 2-naphthol and isomeric byproducts.
Possible Cause 3: Incomplete Esterification Reaction
-
Solution: If the esterification does not go to completion, the final product will be contaminated with the starting carboxylic acid. To drive the reaction forward, use a large excess of methanol, which also serves as the solvent, and ensure an adequate reflux time (e.g., overnight).[4][5][7]
Experimental Protocols & Data
Protocol 1: Fischer Esterification of 3-Hydroxy-2-naphthoic Acid
This protocol is a standard laboratory-scale procedure for the synthesis of this compound.
Materials:
-
3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)
-
Methanol (20 mL, anhydrous)
-
Concentrated Sulfuric Acid (1 mL)
-
Ethyl Acetate
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Brine (saturated NaCl solution)
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Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxy-2-naphthoic acid in methanol.[4]
-
Carefully add concentrated sulfuric acid to the solution while stirring.[4][5]
-
Heat the mixture to reflux and maintain stirring overnight to ensure the reaction goes to completion.[4]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with brine (2 x 10 mL).[4]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[4]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[4]
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Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.[4]
-
Purify the product by recrystallization from methanol containing a small amount of water.[4]
Data Table: Catalyst and Solvent Effects on Esterification Rate
While specific kinetic data for this reaction is sparse in the provided search results, general principles of Fischer esterification allow for a qualitative comparison. The rate is highly dependent on the acid catalyst's strength and the reaction conditions.
| Catalyst (Acid) | Solvent | Relative Reaction Rate | Notes |
| Sulfuric Acid (H₂SO₄) | Methanol | High | Strong proton source, effectively catalyzes the reaction. Also acts as a dehydrating agent.[7] |
| p-Toluenesulfonic Acid (TsOH) | Methanol | High | Strong organic acid, good catalyst. Easier to handle than H₂SO₄.[7] |
| Hydrochloric Acid (HCl) | Methanol | Moderate to High | Effective catalyst, but its volatility can be a concern. |
| Heterogeneous Catalysts (e.g., Sulfated Zirconia) | Methanol | Variable | Can simplify product workup but may show lower activity than homogeneous catalysts.[10] |
Visual Guides
Troubleshooting Workflow for Low Esterification Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues leading to a low yield in the esterification step.
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
Synthetic Pathway Overview
This diagram illustrates the two-step synthesis from the starting material to the final product.
Caption: Reaction scheme for this compound synthesis.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. This compound | 883-99-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Navigating the Scale-Up of Methyl 3-hydroxy-2-naphthoate Production: A Technical Support Guide
For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production of key intermediates like Methyl 3-hydroxy-2-naphthoate presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding process parameters, and ensuring a safe and efficient scale-up.
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its production, typically achieved through the Fischer esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst, requires careful consideration of several factors as the reaction volume increases. This guide addresses frequently asked questions and provides detailed troubleshooting for problems that may arise during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial synthesis of this compound?
A1: The most prevalent industrial method is the Fischer-Speier esterification. This process involves reacting 3-hydroxy-2-naphthoic acid with an excess of methanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.[1]
Q2: What are the primary challenges when scaling up this esterification reaction?
A2: Key challenges during the scale-up of this reaction include:
-
Heat and Mass Transfer Limitations: In larger reactors, inefficient heat removal can lead to localized overheating, promoting side reactions and impurity formation. Poor mass transfer can result in incomplete reactions and lower yields.
-
Mixing Efficiency: Inadequate mixing can lead to non-uniform reaction conditions, affecting reaction kinetics and product quality.
-
Crystallization and Product Isolation: Controlling crystal size and morphology during large-scale crystallization can be difficult, impacting filtration and drying efficiency, as well as the final product's purity and handling characteristics.
-
Safety: The use of flammable methanol and corrosive sulfuric acid at an industrial scale requires stringent safety protocols to mitigate risks such as thermal runaway and chemical spills.
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: During scale-up, you may observe an increase in certain impurities due to the aforementioned challenges. Common impurities can include unreacted 3-hydroxy-2-naphthoic acid, byproducts from the decomposition of the starting material or product at elevated temperatures, and impurities arising from the raw materials themselves. Inadequate mixing and localized heating can exacerbate the formation of these byproducts. Regulatory bodies like the ICH, FDA, and CDHA have stringent guidelines on acceptable impurity levels in active pharmaceutical ingredients (APIs) and their intermediates.
Q4: What are the key process parameters to monitor and control during industrial production?
A4: Critical process parameters to monitor and control include:
-
Temperature: Precise temperature control is crucial to ensure optimal reaction rates while minimizing side reactions.
-
Agitation Rate: The mixing speed should be sufficient to ensure homogeneity without causing excessive shear that could affect crystal formation.
-
Reagent Addition Rate: In a semi-batch process, the rate of addition of reactants should be carefully controlled to manage the reaction exotherm.
-
Reaction Time: The reaction should be monitored to determine the optimal endpoint for maximizing yield and minimizing impurity formation.
-
pH: During workup, pH control is essential for efficient separation and purification.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time, inadequate mixing, or low temperature. | - Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Improve Mixing: Ensure the agitator speed is sufficient to maintain a homogeneous mixture. Consider the reactor geometry and baffle design for efficient mixing. - Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for any increase in impurities. |
| Equilibrium Limitation: The reversible nature of the Fischer esterification can limit the yield. | - Use Excess Methanol: Employing a larger excess of methanol can shift the equilibrium towards the product side. - Remove Water: Consider using a Dean-Stark trap or a pervaporation membrane to remove water as it is formed, driving the reaction to completion. | |
| High Impurity Levels | Side Reactions: Elevated temperatures or localized hotspots can lead to the formation of degradation products. | - Improve Heat Transfer: Ensure the reactor's cooling system is operating efficiently. Consider using a reactor with a higher surface area-to-volume ratio or improving the heat transfer fluid's flow rate. - Controlled Reagent Addition: If the reaction is significantly exothermic, add the catalyst or one of the reactants portion-wise or at a controlled rate to manage the heat generated. |
| Contaminated Raw Materials: Impurities in the 3-hydroxy-2-naphthoic acid or methanol can carry through to the final product. | - Source High-Purity Raw Materials: Use starting materials with a known and acceptable purity profile. Perform incoming raw material testing. | |
| Poor Crystal Quality (e.g., fine particles, agglomerates) | Uncontrolled Crystallization: Rapid cooling or insufficient agitation during crystallization can lead to the formation of small, difficult-to-filter particles or large agglomerates that trap impurities. | - Controlled Cooling Profile: Implement a programmed cooling profile to allow for slow and controlled crystal growth. - Seeding: Introduce seed crystals at the appropriate temperature to promote the growth of desired crystal morphology. - Optimize Agitation: Adjust the agitator speed to maintain the crystals in suspension without causing excessive breakage. |
| Difficult Product Isolation/Filtration | Fine Crystal Size: Small crystals can clog filter media and lead to slow filtration times. | - Modify Crystallization Conditions: Refer to the "Poor Crystal Quality" section to produce larger, more easily filterable crystals. - Select Appropriate Filtration Equipment: Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at scale. |
| Safety Concerns (e.g., pressure buildup, exotherm) | Thermal Runaway: The acid-catalyzed esterification can be exothermic. Inadequate cooling capacity can lead to an uncontrolled increase in temperature and pressure. | - Perform Calorimetric Studies: Conduct reaction calorimetry at the lab scale to understand the reaction's thermal profile and determine the maximum safe temperature and addition rates. - Ensure Adequate Cooling Capacity: The plant reactor must have a sufficiently robust cooling system to handle the heat generated by the reaction. - Implement Emergency Procedures: Have a clear and practiced emergency shutdown procedure in place, including quenching protocols. |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
A typical laboratory-scale synthesis involves dissolving 3-hydroxy-2-naphthoic acid in methanol, followed by the catalytic addition of concentrated sulfuric acid. The mixture is then heated to reflux and stirred for several hours. Upon completion, the product is isolated through standard work-up procedures which may include washing, extraction, drying, and purification by crystallization.[1]
Key Scale-Up Considerations for the Industrial Protocol
When scaling up, the following modifications to the laboratory protocol are crucial:
-
Reactor Selection: Jacketed glass-lined or stainless steel reactors are commonly used to provide good heat transfer and chemical resistance.
-
Reagent Addition: For large-scale batches, the concentrated sulfuric acid is typically added slowly and subsurface to the stirred methanol and 3-hydroxy-2-naphthoic acid slurry to control the initial exotherm.
-
In-Process Monitoring: Implement real-time monitoring of key parameters such as temperature, pressure, and agitator power draw. In-process sampling for analysis by HPLC or GC is essential to track reaction completion and impurity formation.
-
Work-up and Isolation: The work-up procedure is adapted for large-scale equipment. This may involve pumping the reaction mixture to a separate vessel for quenching and phase separation. Crystallization is often performed in a dedicated crystallizer with controlled cooling and agitation. Filtration is carried out using industrial-scale filters like a Nutsche filter-dryer or a centrifuge.
Data Presentation
Table 1: Comparison of Typical Process Parameters: Lab vs. Industrial Scale
| Parameter | Laboratory Scale (e.g., 1L flask) | Industrial Scale (e.g., 1000L reactor) |
| Batch Size | 50 - 100 g | 100 - 200 kg |
| Methanol (equivalents) | 10 - 20 | 5 - 10 |
| Sulfuric Acid (mol%) | 5 - 10 | 2 - 5 |
| Reaction Temperature | Reflux (~65°C) | 60 - 70°C (with careful monitoring) |
| Reaction Time | 4 - 8 hours | 8 - 16 hours |
| Typical Yield | 90 - 95% | 85 - 92% |
| Typical Purity (post-crystallization) | >99.5% | >99.0% |
Note: These are illustrative values and can vary depending on the specific process and equipment.
Visualizations
Caption: A typical industrial workflow for the production of this compound.
Caption: A troubleshooting decision tree for common scale-up issues.
References
stability and storage conditions for Methyl 3-hydroxy-2-naphthoate
This technical support center provides guidance on the stability, storage, and handling of Methyl 3-hydroxy-2-naphthoate, along with troubleshooting for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is classified as a combustible solid and should be kept away from strong oxidizing agents.
Q2: What is the appearance and physical form of this compound?
A2: this compound is typically a light yellow to yellow or orange powder or crystalline solid.
Q3: What are the primary hazards associated with this compound?
A3: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling the substance.
Q4: Is this compound sensitive to light?
Stability Profile
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes potential degradation pathways based on the chemical structure (an aromatic hydroxy ester) and general chemical principles.
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of the ester bond | 3-Hydroxy-2-naphthoic acid and methanol |
| Basic Hydrolysis | Saponification (cleavage of the ester bond) | A salt of 3-hydroxy-2-naphthoic acid and methanol |
| Oxidation | Oxidation of the phenol group and aromatic ring | Quinone-type structures and other oxidized species |
| Photodegradation | Decomposition upon exposure to UV or visible light | Complex mixture of degradation products |
| Thermal Stress | Decomposition at elevated temperatures | When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent experimental results or unexpected side products.
-
Possible Cause 1: Purity of the starting material.
-
Troubleshooting: The synthesis of this compound involves the esterification of 3-hydroxy-2-naphthoic acid. A common impurity from the synthesis of the parent acid is 2-naphthol. The presence of such impurities can lead to unexpected side reactions. It is advisable to check the purity of the compound by techniques like HPLC or NMR before use. Purification can be achieved by recrystallization from methanol.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting: As outlined in the stability profile, this compound can be susceptible to hydrolysis, oxidation, and photodecomposition. Ensure that the reaction conditions are free from excessive moisture, strong oxidizing agents, and are protected from light, especially if the reaction is run for an extended period.
-
Issue 2: Poor solubility in a desired solvent.
-
Possible Cause: this compound is an organic molecule with limited solubility in aqueous solutions.
-
Troubleshooting: Solubility is expected to be better in organic solvents. For its parent compound, 3-hydroxy-2-naphthoic acid, solubility increases with temperature in solvents like methanol, ethanol, and acetone. Similar trends can be expected for the methyl ester. Gentle heating or sonication may aid in dissolution. Always check for compound stability at elevated temperatures.
-
Issue 3: Difficulty in purification of reaction products.
-
Possible Cause: The polarity of this compound and its potential byproducts might be similar, making chromatographic separation challenging.
-
Troubleshooting: Consider alternative purification techniques such as crystallization. A known method for purifying this compound is crystallization from methanol with a small amount of water.
-
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and the intended application.
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Photostability Study
-
Sample Preparation: Place a thin layer of solid this compound in a transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in methanol) in a quartz cuvette.
-
Control Sample: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a suitable analytical method like HPLC to assess the extent of degradation.
Visualizations
The following diagrams illustrate logical workflows and relationships relevant to the handling and analysis of this compound.
References
preventing decomposition of Methyl 3-hydroxy-2-naphthoate during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of Methyl 3-hydroxy-2-naphthoate during your chemical reactions.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, leading to its decomposition.
Issue 1: Low Yield or Absence of Desired Product
Possible Cause: Decomposition of this compound due to reaction conditions.
Troubleshooting Steps:
-
Review Reaction Temperature: High temperatures can promote decomposition. The parent compound, 3-hydroxy-2-naphthoic acid, is known to be susceptible to thermal rearrangement and decarboxylation at elevated temperatures. While the ester is generally more stable, prolonged heating above its boiling point (205-207 °C) should be avoided.[1][2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[3]
-
Assess pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the methyl ester back to 3-hydroxy-2-naphthoic acid. This acid is susceptible to decarboxylation, especially at higher temperatures.
-
Check for Oxidizing Agents: The phenolic hydroxyl group is susceptible to oxidation. Avoid unintentional introduction of oxidizing agents. If an oxidant is a necessary reagent, consider protecting the hydroxyl group.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Formation of 2-Naphthol as a Byproduct
Possible Cause: Hydrolysis of the ester followed by decarboxylation of the resulting 3-hydroxy-2-naphthoic acid.
Troubleshooting Steps:
-
Control Water Content: Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis, particularly under acidic or basic conditions.
-
Moderate pH: If possible, buffer the reaction mixture to maintain a neutral or near-neutral pH.
-
Lower Reaction Temperature: Decarboxylation is a thermally driven process. Reducing the reaction temperature can significantly decrease the rate of this side reaction.
-
Protect the Hydroxyl Group: If harsh conditions are unavoidable, consider protecting the phenolic hydroxyl group as a more stable ether or silyl ether.
Issue 3: Discoloration of the Reaction Mixture (e.g., turning dark)
Possible Cause: Oxidation of the phenolic moiety.
Troubleshooting Steps:
-
Deoxygenate Solvents: Purge solvents with an inert gas (N₂ or Ar) before use to remove dissolved oxygen.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidative side reactions, provided it does not interfere with the desired transformation.
-
Work-up under Inert Atmosphere: If the product is particularly air-sensitive, perform the reaction work-up and purification steps under an inert atmosphere.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The three main decomposition pathways are:
-
Hydrolysis: The methyl ester can be hydrolyzed to 3-hydroxy-2-naphthoic acid and methanol. This is accelerated by acidic or basic conditions.
-
Decarboxylation: Following hydrolysis, the resulting 3-hydroxy-2-naphthoic acid can lose carbon dioxide to form 2-naphthol, especially at elevated temperatures.
-
Oxidation: The electron-rich naphthol ring system is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.
Q2: At what temperature does this compound start to decompose?
Q3: How can I prevent hydrolysis of the ester group during my reaction?
A3: To prevent hydrolysis:
-
Use anhydrous solvents and reagents.
-
Avoid strongly acidic (pH < 4) or strongly basic (pH > 10) conditions if possible.
-
If your reaction requires basic conditions, consider using non-nucleophilic organic bases.
-
Keep reaction times as short as possible.
Q4: What are the recommended storage conditions for this compound?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.
Q5: When should I consider using a protecting group for the hydroxyl function?
A5: The use of a protecting group is recommended under the following conditions:
-
Reactions involving strong bases that could deprotonate the phenol.
-
Reactions employing strong oxidizing or reducing agents that could react with the naphthol ring.
-
Reactions requiring high temperatures where decarboxylation (after potential hydrolysis) is a concern.
-
Multi-step syntheses where the hydroxyl group might interfere with subsequent transformations.
III. Data Presentation
Table 1: General Stability of this compound under Various Conditions
| Condition | Stability | Potential Decomposition Products | Prevention Strategy |
| Neutral pH, < 100 °C | Generally Stable | - | Maintain neutral pH |
| Acidic pH (e.g., pH < 4) | Prone to Hydrolysis | 3-Hydroxy-2-naphthoic acid, Methanol | Use non-aqueous acids, limit water |
| Basic pH (e.g., pH > 10) | Prone to Hydrolysis | 3-Hydroxy-2-naphthoate salt, Methanol | Use non-nucleophilic bases, protect OH |
| High Temperature (>150 °C) | Risk of Decarboxylation | 2-Naphthol (if hydrolyzed), colored byproducts | Lower reaction temperature |
| Presence of Oxidants | Susceptible to Oxidation | Quinone-type structures, colored polymers | Use inert atmosphere, add antioxidants |
IV. Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Mild Basic Conditions
This protocol is designed for reactions where the hydroxyl group's acidity might be a concern, but strong bases that could cause hydrolysis are avoided.
-
Reagent and Solvent Preparation:
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Ensure all starting materials are free of water.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum.
-
Cool the apparatus under a stream of inert gas (N₂ or Ar).
-
-
Reaction Execution:
-
Dissolve this compound in the anhydrous solvent.
-
Add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) dropwise at a controlled temperature (e.g., 0 °C).
-
Add other reagents and allow the reaction to proceed at the desired temperature, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
This protocol provides a method to protect the hydroxyl group, rendering it inert to many reaction conditions.
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents (e.g., DMF or DCM).
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere.
-
-
Protection Step:
-
Dissolve this compound in the anhydrous solvent.
-
Add an amine base (e.g., imidazole or triethylamine, 1.2 equivalents).
-
Add a silylating agent (e.g., TBDMSCl, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the silyl-protected product by column chromatography.
-
-
Deprotection (Post-Reaction):
-
The silyl ether can be cleaved using a fluoride source (e.g., TBAF in THF) or acidic conditions (e.g., acetic acid in THF/water).
-
V. Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for preventing decomposition during reactions.
References
Validation & Comparative
A Critical Evaluation of Methyl 3-hydroxy-2-naphthoate as a Precursor for High-Performance Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 3-hydroxy-2-naphthoate against traditional alternatives as a precursor for the synthesis of azo dyes. By presenting experimental data on performance metrics, this document serves as a valuable resource for researchers and professionals in dye chemistry and drug development seeking to innovate and optimize their synthetic strategies.
Executive Summary
This compound emerges as a promising precursor for the synthesis of a diverse range of azo dyes. Its unique molecular structure, featuring both a hydroxyl and a methyl ester group on the naphthalene ring, offers distinct advantages over conventional precursors like 2-naphthol. These advantages translate into potentially improved performance characteristics of the resulting dyes, including enhanced stability and varied color profiles. This guide delves into a comparative analysis of these precursors, supported by experimental protocols and performance data.
Comparative Performance Analysis
The efficacy of an azo dye precursor is determined by several key performance indicators of the final dye product. These include synthesis yield, purity, color fastness, and thermal stability. The following tables summarize the available quantitative data, comparing azo dyes derived from this compound and its analogs with those from the widely used precursor, 2-naphthol.
Table 1: Synthesis Yield and Physical Properties
| Precursor | Diazo Component | Yield (%) | Melting Point (°C) | Color | Reference |
| This compound Analog (Ethyl 1,3-dihydroxy-2-naphthoate) | Various aromatic amines | - | - | - | [1] |
| 2-Naphthol | p-Nitroaniline | High | Decomposed at 280 | Red-orange | [2] |
| 2-Naphthol | Aniline | - | - | Red | [3] |
| 3-Hydroxy-2-naphthoic acid | 4-Methyl-2-sulfophenylamine | - | - | Red | [4] |
Table 2: Fastness Properties
| Dye from Precursor | Light Fastness (Blue Scale) | Wash Fastness (Grey Scale) | Reference |
| Azo dyes from 2-naphthol analogs | 6-7 (Good to Excellent) | - | [5] |
| Acid dyes from 1-amino-2-naphthol-4-sulphonic acid | 3-7 (Fair to Excellent) | 4-5 (Good to Very Good) | [6][7] |
| General Azo Dyes | Lower for azo chromophore | Excellent for reactive dyes | [6] |
Note: Fastness properties are highly dependent on the specific dye structure and the fabric substrate.
Table 3: Thermal Stability
| Dye from Precursor/Analog | Onset Decomposition Temp. (°C) | Method | Reference |
| Azo Dyes (General) | ~250 | TGA | [8] |
| Water-Soluble Azo Naphthalene Dyes | > 280 | TGA/DSC | [9] |
| Pigment Red 4 (β-Naphthol based) | ~270 | TGA | [10] |
| Pigment Red 40 (β-Naphthol based) | ~250 | TGA | [10] |
| Azobenzene Dyes | Varied (some stable up to 790) | TGA | [11] |
Experimental Protocols
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with the naphthoate precursor.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the complete formation of the diazonium salt.
Protocol 2: Azo Coupling with this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Diazonium salt solution (from Protocol 1)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Visualizing the Synthesis and Mechanism
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the generalized reaction mechanism.
Caption: Experimental workflow for the synthesis of azo dyes from this compound.
Caption: Generalized mechanism of the azo coupling reaction.
Biological Activity and Signaling Pathways
Azo dyes derived from naphthol scaffolds have demonstrated a range of biological activities, most notably antimicrobial properties. Studies have shown that certain naphthol-based azo dyes exhibit inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative species.[2][3][12][13][14] The antimicrobial action is believed to be associated with the overall structure of the dye molecule, which can influence its ability to interact with microbial cell membranes or intracellular targets.
The precise signaling pathways and mechanisms of action for these antimicrobial effects are still an active area of research. It is hypothesized that the lipophilicity of the dye, influenced by substituents on the aromatic rings, plays a crucial role in its ability to penetrate bacterial cell walls. Once inside, the azo compound or its metabolites could potentially interfere with essential cellular processes. However, further detailed mechanistic studies are required to fully elucidate the specific molecular targets and signaling cascades involved.
Conclusion
This compound stands as a versatile and valuable precursor in the synthesis of azo dyes. The presence of the methyl ester group, in addition to the hydroxyl group, provides a handle for further chemical modification and can influence the solubility and electronic properties of the resulting dyes, potentially leading to enhanced performance characteristics. While direct, side-by-side comparative data with traditional precursors under identical conditions is an area that warrants further investigation, the existing body of research strongly supports the validation of this compound as a key building block for the development of novel, high-performance azo dyes for a wide range of applications, from textiles to advanced materials and potentially as bioactive compounds in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 3. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 4. 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)-2-naphthoic acid | C18H14N2O6S | CID 22139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 12. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for the Characterization of Methyl 3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl 3-hydroxy-2-naphthoate, a significant organic intermediate. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines the principles, experimental protocols, and comparative performance of various spectroscopic and chromatographic methods.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical technique for this compound depends on the specific analytical goal, such as structural elucidation, quantification, or purity assessment. The following table summarizes the key performance characteristics of the most relevant techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Impurity Profiling | Structural Elucidation, Quantification (qNMR) | Functional Group Identification |
| Sample State | Solution | Volatilized | Solution | Solid or Solution |
| Selectivity | Good to Excellent | Excellent | Excellent | Moderate |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg to mg range) | Low (mg range) |
| Quantitative Accuracy | Excellent | Very Good | Excellent (with internal standard) | Poor |
| Throughput | High | Medium | Low to Medium | High |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Expected Spectral Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 8.20 | Multiplets | 6H | Naphthyl ring protons |
| Hydroxyl Proton | ~9.8 (variable) | Singlet | 1H | -OH |
| Methyl Protons | ~4.00 | Singlet | 3H | -OCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~170 | C=O |
| Aromatic Carbons | 110 - 155 | Naphthyl ring carbons |
| Methyl Carbon | ~52 | -OCH₃ |
Note: Specific chemical shifts and coupling constants can be found in spectral databases. The hydroxyl proton signal may be broad and its chemical shift is concentration and temperature dependent.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and selectivity for identification and impurity profiling.
Experimental Protocol: GC-MS (Adapted from methods for similar analytes)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Expected Mass Spectrum Data
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 202 | Molecular Ion |
| [M-OCH₃]⁺ | 171 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 143 | Loss of carbomethoxy radical |
III. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the quantitative analysis and purity assessment of this compound due to its high precision, accuracy, and throughput.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 232 nm (based on the UV spectrum of the parent acid)[1].
-
Injection Volume: 10 µL.
-
Performance Data
| Parameter | Expected Value |
| Retention Time | Dependent on exact conditions, but should be well-resolved. |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Typically 3x LOD. |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
IV. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in the this compound molecule.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1700 | C=O stretch | Ester Carbonyl |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
V. X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.
Experimental Protocol (General)
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may involve slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Note: As of the time of writing, a publicly available crystal structure for this compound has not been identified. The protocol provided is a general workflow.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for compound characterization.
References
A Comparative Guide to Methyl 3-hydroxy-2-naphthoate and Other Naphthol Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, naphthol derivatives serve as versatile building blocks for a wide array of complex molecules. Their unique aromatic structure and reactive hydroxyl group make them indispensable in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide provides an objective comparison of Methyl 3-hydroxy-2-naphthoate with other key naphthol derivatives, focusing on their performance in various synthetic transformations. The information presented is supported by experimental data to aid researchers in selecting the optimal building block for their specific applications.
Executive Summary
This compound, a derivative of 3-hydroxy-2-naphthoic acid, offers a unique combination of reactivity and functionality that distinguishes it from other common naphthol derivatives like 2-naphthol and 3-hydroxy-2-naphthoic acid itself. The presence of the methyl ester group modifies the electronic properties and steric hindrance of the molecule, influencing its behavior in key synthetic reactions such as multicomponent reactions, azo coupling, and oxidative coupling for the synthesis of BINOL ligands. This guide will delve into these differences, providing a comparative analysis of their synthetic utility.
Comparison of Physicochemical Properties
A fundamental understanding of the physicochemical properties of these naphthol derivatives is crucial for predicting their reactivity and optimizing reaction conditions.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | 883-99-8 | C₁₂H₁₀O₃ | 202.21 | 73-75[1] |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | 121-123 |
| 3-Hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | 222[2] |
Performance in Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The performance of naphthol derivatives in these reactions can vary significantly. A notable example is the three-component reaction between an aromatic aldehyde, a naphthol derivative, and acetonitrile in the presence of chlorosulfonic acid.
Table 1: Comparison in a Three-Component Reaction with Benzaldehyde and Acetonitrile [3]
| Naphthol Derivative | Product | Yield (%) |
| 2-Naphthol | 1-(Acetylamino(phenyl)methyl)-2-naphthol | 95 |
| 3-Hydroxy-2-naphthoic acid | 4-(Acetylamino(phenyl)methyl)-3-hydroxy-2-naphthoic acid | 96 |
Experimental Protocol: Three-Component Reaction of 3-Hydroxy-2-naphthoic Acid
A mixture of 3-hydroxy-2-naphthoic acid (1 mmol), benzaldehyde (1 mmol), and acetonitrile (5 mL) is stirred at room temperature. Chlorosulfonic acid (1 mmol) is added dropwise, and the reaction mixture is stirred for the appropriate time as monitored by TLC. After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized to afford the pure product.[3]
Experimental workflow for the three-component reaction.
Azo Coupling Reactions
Azo coupling is a cornerstone of dye chemistry, and naphthol derivatives are key coupling components. The position of the hydroxyl group and the nature of other substituents on the naphthalene ring dictate the color and properties of the resulting azo dye.
2-Naphthol is widely used in the synthesis of vibrant azo dyes. The coupling reaction typically occurs at the 1-position. 3-Hydroxy-2-naphthoic acid and its derivatives are also important precursors for high-performance pigments.[2][4] In these cases, the azo coupling also occurs adjacent to the hydroxyl group.[2]
Experimental Protocol: Synthesis of an Azo Dye from 2-Naphthol
A solution of an aromatic amine is diazotized with sodium nitrite in the presence of a mineral acid at low temperatures (0-5 °C). The resulting diazonium salt solution is then added slowly to a cooled, alkaline solution of 2-naphthol. The azo dye precipitates out of the solution and is collected by filtration, washed, and dried.
General workflow for azo dye synthesis.
Oxidative Coupling for BINOL Synthesis
Axially chiral 1,1'-bi-2-naphthols (BINOLs) are privileged ligands in asymmetric catalysis. Their synthesis is often achieved through the oxidative coupling of 2-naphthol derivatives.
Both 2-naphthol and its substituted derivatives are common starting materials for BINOL synthesis.[5][6][7] The choice of oxidant and catalyst is crucial for achieving high yields and enantioselectivity in asymmetric versions of this reaction.[8]
This compound has been successfully employed in the enantioselective oxidative coupling to produce the corresponding BINOL derivative.[9] This demonstrates its utility in the synthesis of functionalized BINOLs, which can offer different steric and electronic properties compared to the parent BINOL.
Table 2: Comparison of Substrates in Asymmetric Oxidative Coupling
| Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| 2-Naphthol | Fe(ClO₄)₂ / Chiral Bisquinolyldiamine Ligand | Air | up to 99 | up to 81:19 er[5][7] |
| 2-Naphthol Derivatives | Chiral Fe(II)-diphosphine oxide complex | t-Butyl hydroperoxide | High | - |
| This compound | Cu(I) / Mono-N-alkylated octahydrobinaphthyl-2,2'-diamine ligand | Air | - | High enantioselectivity[9] |
| 2-Naphthol Derivatives | Chiral Bimetallic Oxovanadium Complexes | O₂ or Air | up to 99 | up to 98% ee[10] |
The data indicates that while various 2-naphthol derivatives can be effectively coupled, this compound is a viable substrate for producing enantiomerically enriched, functionalized BINOLs. The specific ligand and metal catalyst system plays a critical role in the success of the asymmetric transformation.
Experimental Protocol: General Procedure for Asymmetric Oxidative Coupling of 2-Naphthols
A solution of the chiral ligand and a metal salt (e.g., Fe(ClO₄)₂) in an appropriate solvent is stirred to form the catalyst complex. The 2-naphthol derivative is then added, and the reaction is allowed to proceed under an atmosphere of the oxidant (e.g., air). The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified by chromatography to yield the enantioenriched BINOL derivative.[5]
Logical flow of BINOL synthesis.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its performance is comparable, and in some cases, potentially advantageous, to other common naphthol derivatives.
-
In multicomponent reactions , it is expected to exhibit high reactivity, similar to its parent acid, 3-hydroxy-2-naphthoic acid.
-
In azo coupling reactions , it serves as an effective coupling partner, with the ester functionality offering a handle for further synthetic modifications.
-
In oxidative coupling reactions , it is a suitable substrate for the synthesis of functionalized, enantiomerically enriched BINOL derivatives, which are of significant interest in asymmetric catalysis.
The choice between this compound and other naphthol derivatives will ultimately depend on the specific synthetic target and the desired properties of the final product. The presence of the methyl ester group in this compound provides an additional site for chemical manipulation, expanding its utility for the synthesis of diverse and complex molecular architectures. Researchers and drug development professionals are encouraged to consider the unique attributes of this compound in the design of novel synthetic routes.
References
- 1. 3-ヒドロキシ-2-ナフトエ酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of HPLC and GC-MS for Purity Assessment of Methyl 3-hydroxy-2-naphthoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 3-hydroxy-2-naphthoate is paramount for the integrity and reproducibility of experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for purity determination and impurity profiling. This guide provides an objective comparison of these methods for the analysis of this compound, supported by representative experimental protocols and data.
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, performance characteristics of HPLC and GC-MS in the purity analysis of a high-purity batch of this compound.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity Assay (%) | 99.85 | 99.90 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Major Impurity Detected | Unreacted 3-hydroxy-2-naphthoic acid | Residual solvent (Methanol) |
| Relative Standard Deviation (RSD) | < 1.0% | < 0.5% |
| Analysis Time (per sample) | ~20 minutes | ~30 minutes |
Comparative Overview
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for separating non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common approach, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. HPLC is particularly effective at detecting non-volatile impurities such as unreacted starting materials (e.g., 3-hydroxy-2-naphthoic acid) or by-products from synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[1] It separates compounds based on their boiling points and interactions with the stationary phase, followed by mass analysis for definitive identification. GC-MS excels at detecting and quantifying volatile impurities, such as residual solvents from the synthesis or purification process (e.g., methanol). The mass spectrometric detector provides structural information, aiding in the unambiguous identification of unknown impurities.
Experimental Protocols
HPLC Method for Purity Determination
This protocol is based on established methods for the analysis of related aromatic carboxylic acids and esters.[2]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
GC-MS Method for Purity and Volatile Impurity Analysis
This protocol is a representative method for the analysis of organic esters.
1. Instrumentation:
-
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Sample Preparation:
-
Sample Solution: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Workflow and Logic Diagrams
The following diagrams illustrate the analytical workflows for HPLC and GC-MS analysis of this compound.
Caption: General analytical workflow for purity determination.
Caption: Comparison of HPLC and GC-MS methodologies.
Conclusion
Both HPLC and GC-MS are indispensable tools for assessing the purity of this compound. The choice between the two often depends on the specific impurities of interest.
-
HPLC is the preferred method for detecting and quantifying non-volatile or thermally labile impurities, such as unreacted starting materials or dimeric by-products. Its robustness makes it ideal for routine quality control.
-
GC-MS offers superior sensitivity and specificity for volatile impurities, particularly residual solvents. The mass spectrometric data provides unequivocal identification of unknown peaks, which is invaluable for process development and troubleshooting.
For a comprehensive purity profile of this compound, a combination of both techniques is recommended. HPLC provides an accurate assay of the main component and non-volatile impurities, while GC-MS ensures the absence of detrimental residual solvents and other volatile contaminants. This orthogonal approach provides the highest level of confidence in the quality of the material for research, development, and manufacturing purposes.
References
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-hydroxy-2-naphthoate
This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Methyl 3-hydroxy-2-naphthoate. For a comprehensive comparison, spectral data for this compound is presented alongside that of two structural isomers and analogues: Methyl 2-naphthoate and Methyl 1-hydroxy-2-naphthoate. This comparative approach is designed to assist researchers, scientists, and drug development professionals in understanding the influence of substituent positioning on spectroscopic outcomes.
Data Presentation: NMR and IR Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm, J in Hz)
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -OH (ppm) |
| This compound | 7.2-8.2 (m, 6H) | 4.0 (s, 3H) | ~9.8 (s, 1H) |
| Methyl 2-naphthoate | 7.5-8.6 (m, 7H) | 4.00 (s, 3H)[1] | - |
| Methyl 1-hydroxy-2-naphthoate | 7.2-8.6 (m, 6H) | ~3.9 (s, 3H) | ~12.8 (s, 1H)[2] |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₃ (ppm) | C-OH (ppm) |
| This compound | ~170 | 108-155 | ~52 | ~155 |
| Methyl 2-naphthoate | ~167 | 124-136 | ~52 | - |
| Methyl 1-hydroxy-2-naphthoate | ~172 | 108-160 | ~52 | ~160 |
Table 3: FT-IR Spectral Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3300-3100 (broad) | ~3100-3000 | ~1680 | ~1250 |
| Methyl 2-naphthoate | - | ~3100-3000 | ~1720 | ~1250 |
| Methyl 1-hydroxy-2-naphthoate | ~3200-2500 (very broad) | ~3100-3000 | ~1650 | ~1230 |
Interpretation of Spectra
This compound:
-
¹H NMR: The spectrum displays a singlet for the methyl ester protons around 4.0 ppm. The aromatic region shows a complex multiplet for the six naphthalene protons. A characteristic downfield singlet for the hydroxyl proton is also observed.
-
¹³C NMR: The carbonyl carbon of the ester appears around 170 ppm. The aromatic carbons resonate in the 108-155 ppm range, with the carbon attached to the hydroxyl group appearing at the lower field end (~155 ppm). The methyl ester carbon is observed around 52 ppm.
-
IR: A broad absorption band in the 3300-3100 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. The peak around 1680 cm⁻¹ corresponds to the C=O stretching of the ester. The presence of aromatic C-H stretching is confirmed by signals between 3100 and 3000 cm⁻¹.
Comparison with Alternatives:
-
Methyl 2-naphthoate: The most significant difference in the spectra of this compound is the absence of the -OH group signals. In the IR spectrum, there is no broad O-H stretch. In the ¹H NMR, the hydroxyl proton signal is absent, and the aromatic region integrates to seven protons. The C=O stretch in the IR spectrum of Methyl 2-naphthoate appears at a higher wavenumber (~1720 cm⁻¹) compared to its hydroxylated counterparts, which is due to the absence of intramolecular hydrogen bonding.
-
Methyl 1-hydroxy-2-naphthoate: The key distinguishing feature in the spectra of this isomer is the significant downfield shift of the hydroxyl proton in the ¹H NMR spectrum (~12.8 ppm)[2]. This is a result of strong intramolecular hydrogen bonding between the hydroxyl group at the 1-position and the carbonyl oxygen of the ester at the 2-position. This strong hydrogen bonding also causes the C=O stretching vibration in the IR spectrum to shift to a lower frequency (~1650 cm⁻¹) compared to both this compound and Methyl 2-naphthoate.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectra are commonly obtained using an instrument equipped with an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.
Mandatory Visualization
The following diagram illustrates the logical workflow for interpreting the combined NMR and IR spectra to elucidate the structure of this compound.
References
A Comparative Analysis of the Chemical Reactivity and Biological Activity of Methyl 3-hydroxy-2-naphthoate and Lawsone Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the naphthyl scaffold is a privileged structure, forming the core of numerous bioactive compounds. This guide provides a detailed comparative study of two key naphthyl derivatives: Methyl 3-hydroxy-2-naphthoate, a functionalized naphthol, and Lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a derivative of the naturally occurring naphthoquinone, lawsone. This analysis aims to objectively compare their chemical reactivity and biological profiles, supported by experimental data, to inform the strategic design of novel therapeutic agents.
Executive Summary
This guide delineates the fundamental differences in chemical reactivity and biological properties between this compound and Lawsone methyl ether. This compound, with its electron-rich naphthol ring, is primed for electrophilic substitution reactions. In contrast, Lawsone methyl ether, an α,β-unsaturated ketone, is a classic Michael acceptor, readily undergoing nucleophilic conjugate addition. These distinct reactivity patterns translate into different biological activities, with Lawsone methyl ether demonstrating significant, well-documented antimicrobial properties, while the biological profile of this compound and its derivatives is an area of emerging interest.
Chemical Reactivity: A Tale of Two Naphthyl Systems
The reactivity of these two compounds is governed by the electronic nature of their core structures.
This compound: An Electron-Rich Aromatic System
The hydroxyl group of the naphthol ring in this compound is a potent activating group, directing electrophiles to the ortho and para positions. The C4 position is particularly susceptible to electrophilic attack.
Key Reactions:
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl group facilitates reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, primarily at the C4 position. For instance, in a three-component reaction, 3-hydroxy-2-naphthoic acid (the parent acid of the ester) reacts with aromatic aldehydes and acetonitrile in the presence of chlorosulfonic acid, with substitution occurring at the C4 position.
-
Oxidative Coupling: this compound can undergo asymmetric oxidative coupling reactions, a testament to the reactivity of the naphthol ring.[1]
Lawsone Methyl Ether: A Potent Michael Acceptor
The 1,4-naphthoquinone scaffold of Lawsone methyl ether is characterized by two electron-withdrawing carbonyl groups, rendering the C3 position electrophilic and highly susceptible to nucleophilic attack through a Michael-type conjugate addition.
Key Reactions:
-
Nucleophilic Conjugate Addition: Lawsone and its derivatives are classic Michael acceptors.[2] They readily react with a variety of nucleophiles, including amines, thiols, and carbanions, at the C3 position. This reactivity is fundamental to the biological mechanism of many naphthoquinones, which can form covalent adducts with biological nucleophiles like cysteine residues in proteins.
-
Diels-Alder Reaction: The double bond of the quinone ring can act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures.
Comparative Data on Reactivity and Properties
| Property | This compound | Lawsone Methyl Ether (2-Methoxy-1,4-naphthoquinone) |
| CAS Number | 883-99-8 | 2348-82-5 |
| Molecular Formula | C₁₂H₁₀O₃ | C₁₁H₈O₃ |
| Molecular Weight | 202.21 g/mol | 188.18 g/mol |
| Appearance | Yellow powder | Yellow needles |
| Melting Point | 73-75 °C[3] | Not specified in provided results |
| Boiling Point | 205-207 °C[3] | Not specified in provided results |
| Primary Reactivity | Electrophilic Aromatic Substitution | Nucleophilic Conjugate Addition (Michael Addition) |
| Key Reactive Site | C4 position of the naphthalene ring | C3 position of the naphthoquinone ring |
Biological Activity: A Comparative Overview
The differing chemical reactivities of these two compounds have a profound impact on their biological profiles.
Lawsone Methyl Ether: A Promising Antimicrobial Agent
Lawsone methyl ether has been the subject of numerous studies investigating its biological activity, revealing potent antifungal and antibacterial properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of cellular processes, likely through its ability to act as a Michael acceptor and generate reactive oxygen species.
This compound: An Area for Further Exploration
While the biological activity of this compound itself is not extensively documented in the available literature, derivatives of its parent acid, 3-hydroxy-2-naphthoic acid, have shown promising antimicrobial activities. For instance, N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have demonstrated activity against Staphylococcus aureus and mycobacterial species.[4] This suggests that the 3-hydroxy-2-naphthoate scaffold is a valuable starting point for the development of new antimicrobial agents.
Quantitative Biological Data
| Biological Activity | Organism | Metric | Lawsone Methyl Ether | This compound |
| Antifungal | Candida albicans | MIC | 1.25 µg/mL | Data not available |
| Antifungal | Trichophyton species | MIC | 2.50 µg/mL | Data not available |
| Antibacterial | Staphylococcus aureus (MRSA) | MIC | 15.6 µg/mL | Data not available |
| Cytotoxicity | Mice (intraperitoneal) | LD₅₀ | 70.7 mg/kg[5][6] | Data not available |
| Cytotoxicity | Human Cancer Cell Lines (HCT116, PC9, A549) | IC₅₀ | Data not available | Derivatives show activity (e.g., Compound 13: 0.57-2.25 µM)[7][8] |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol) in methanol (20 ml).
-
Carefully add concentrated sulfuric acid (1 ml) to the solution.
-
Reflux the mixture overnight with stirring.
-
After cooling, wash the reaction mixture with brine (2 x 10 ml).
-
Extract the product with ethyl acetate (3 x 10 ml).
-
Collect the organic extracts, dry over magnesium sulfate, and concentrate in vacuo.
-
The resulting product is a yellow powder (yield: 976 mg, 91%).[1]
Synthesis of Lawsone Methyl Ether (Acid-Catalyzed Methylation)
Procedure:
-
Dissolve lawsone (2-hydroxy-1,4-naphthoquinone) in absolute methanol.
-
Add a catalytic amount of concentrated hydrochloric or sulfuric acid.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from a mixture of ethyl acetate and methanol to yield pure lawsone methyl ether as yellow needles.
Visualizing Reaction Pathways and Workflows
Caption: Synthesis workflow for this compound.
Caption: Synthesis workflow for Lawsone Methyl Ether.
Caption: Comparative reactivity pathways.
Conclusion
This compound and Lawsone methyl ether, while both derived from a naphthalene core, exhibit divergent chemical personalities that dictate their synthetic utility and biological potential. The electron-rich naphthol system of this compound makes it a valuable precursor for derivatives functionalized via electrophilic substitution, opening avenues for the exploration of novel bioactive molecules. Conversely, the electrophilic nature of the naphthoquinone ring in Lawsone methyl ether underpins its well-established role as a Michael acceptor and its potent antimicrobial activity. This comparative guide provides a foundational understanding to aid researchers in the rational selection and application of these versatile chemical entities in drug discovery and development.
References
- 1. This compound | 883-99-8 [chemicalbook.com]
- 2. scielo.org.co [scielo.org.co]
- 3. This compound 97 883-99-8 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lin2.curehunter.com [lin2.curehunter.com]
Evaluating the Biological Activity of Methyl 3-hydroxy-2-naphthoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxy-2-naphthoate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of their anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data from various studies. While direct comparative studies on a broad series of this compound derivatives are limited, this document synthesizes available data on these and structurally related compounds to offer insights into their therapeutic potential.
Anti-Inflammatory Activity
Derivatives of naphthoic acid have shown notable anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Comparative Data: Inhibition of Nitric Oxide Production
A study on methyl 2-naphthoates isolated from Morinda officinalis provides valuable comparative data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Derivative | IC50 (µM) for NO Inhibition |
| 1a | Methyl 2-naphthoate derivative | 41.9[1][2] |
| 3b | Methyl 2-naphthoate derivative | 26.2[1][2] |
Lower IC50 values indicate greater potency.
Compound 3b also demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines TNF-α and IL-6[1][2].
Signaling Pathway: Inhibition of LPS-Induced NF-κB Activation
The anti-inflammatory effects of naphthol derivatives are often attributed to the suppression of the NF-κB signaling pathway. For instance, Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the LPS-induced inflammatory response in murine macrophages by suppressing the activation of NF-κB, as well as the JNK and p38 MAPK pathways[3]. This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocol: Nitric Oxide Assay
This protocol is adapted from studies evaluating the anti-inflammatory activity of plant extracts and synthetic compounds in RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
2. Griess Reaction:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
3. Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antimicrobial Activity
Various derivatives of naphthoic acid have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.
Comparative Data: Minimum Inhibitory Concentration (MIC)
A study on 2-hydroxynaphthalene-1-carboxanilides provides MIC values against different bacterial strains, offering insight into the potential of related structures.
| Compound | Derivative | S. aureus MIC (µM) | E. coli MIC (µM) |
| 13 | N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | 54.9[4][5] | - |
| 22 | 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | >92.6 | 23.2[4][5] |
| 27 | 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | 23.2 | >92.6 |
Lower MIC values indicate greater antimicrobial activity.
Additionally, a study on 3-hydroxy-2-naphthoic acid hydrazide derivatives reported that several compounds exhibited significant antibacterial activities compared to reference drugs[6].
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.
1. Preparation of Compounds and Bacterial Inoculum:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the appropriate concentration for testing.
2. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria and broth) and a negative control (broth only) for each plate.
-
Incubate the plates at 37°C for 18-24 hours.
3. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Naphthoquinone and naphthoic acid derivatives have been a focus of anticancer drug discovery due to their ability to induce apoptosis and inhibit cancer cell proliferation.
Comparative Data: Cytotoxicity (IC50)
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
1. Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Addition and Formazan Solubilization:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
3. Absorbance Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Conclusion and Future Directions
The available data suggests that the this compound scaffold holds significant promise for the development of new therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties. Structure-activity relationship (SAR) studies on related naphthoic acid and naphthoquinone derivatives indicate that the nature and position of substituents on the naphthalene ring and on the ester or amide functional group play a crucial role in determining the biological activity and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Such comparative studies are essential to elucidate clear structure-activity relationships and to identify lead compounds with optimized potency and reduced toxicity for further preclinical and clinical development.
References
- 1. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-hydroxy-2-naphthoate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Methyl 3-hydroxy-2-naphthoate, a key chemical intermediate, requires robust analytical methods to ensure product quality and consistency. Cross-validation of these methods is critical when transferring analytical procedures between laboratories or implementing new techniques, guaranteeing comparable and reliable results.
This guide provides a comparative overview of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation data for this particular analyte is not extensively available in published literature, this document outlines proposed methodologies and expected performance characteristics based on established principles of analytical chemistry and methods for structurally similar compounds.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on typical validation parameters observed for similar aromatic esters in the pharmaceutical industry.[1][2][3]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~15 ng/mL |
| Specificity | Good | Excellent |
| Robustness | High | Moderate |
Experimental Protocols
Detailed experimental protocols for the proposed HPLC-UV and GC-MS methods are provided below. These should be considered as starting points and may require optimization based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control of this compound in bulk drug substance and formulated products due to its robustness and ease of use.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to ensure good peak shape). A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (a wavelength around 230 nm is a probable starting point).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
3. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the coefficient of determination (R²).[5]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers superior specificity and sensitivity, making it ideal for the analysis of trace levels of this compound, impurity profiling, or analysis in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed capillary column suitable for the analysis of aromatic esters (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (in split or splitless mode depending on concentration).
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
2. Standard and Sample Preparation:
-
Derivatization: Due to the presence of a hydroxyl group, derivatization is recommended to improve volatility and chromatographic peak shape. Silylation is a common approach, for example, by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an anhydrous solvent like pyridine or acetonitrile. The reaction is typically carried out at 60-70°C for 30 minutes.
-
Standard and Sample Preparation: Prepare stock and calibration standards of the derivatized analyte in a suitable solvent (e.g., hexane or ethyl acetate) over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Prepare samples by dissolving them in the derivatization solvent, performing the derivatization reaction, and then diluting to the appropriate concentration.
3. Validation Procedure:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, using the peak areas of the characteristic ions of the derivatized this compound in SIM mode.
Mandatory Visualization
The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationship of key validation parameters.
References
- 1. One moment, please... [aaps.ca]
- 2. environics.com [environics.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. assayprism.com [assayprism.com]
- 6. pharmtech.com [pharmtech.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Performance Benchmark: Dyes Derived from Methyl 3-hydroxy-2-naphthoate versus Commercial Alternatives
A comparative guide for researchers, scientists, and drug development professionals on the performance of dyes synthesized from Methyl 3-hydroxy-2-naphthoate against established commercial dyes. This report provides a detailed analysis of their photophysical properties, supported by experimental data and protocols, to aid in the selection of appropriate fluorescent probes and coloring agents for various scientific applications.
Dyes synthesized from this compound and its derivatives are a versatile class of compounds, primarily encompassing azo dyes and hydrazones. These molecules are of significant interest in various fields, including textile dyeing, biological imaging, and materials science, owing to their unique photophysical properties such as solvatochromism, fluorescence, and pH sensitivity. This guide offers a performance comparison of these dyes against commercially available alternatives, focusing on key metrics like absorption and emission spectra, molar extinction coefficient, quantum yield, and photostability.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key performance indicators for a representative azo dye derived from 3-hydroxy-2-naphthoic acid (a close precursor to this compound) and two widely used commercial azo dyes, Disperse Red 1 and a generic 2-naphthol-based azo dye. It is important to note that the specific performance of any dye can be significantly influenced by its exact chemical structure and the solvent used.
| Performance Metric | Azo Dye from 3-Hydroxy-2-Naphthoic Acid Derivative | Azo Dye from 2-Naphthalenol | Disperse Red 1 (Commercial Azo Dye) |
| Maximum Absorption (λmax) | Varies with substituent (e.g., ~480-540 nm) | Typically in the range of 470-520 nm | ~500 nm (in various solvents) |
| Molar Extinction Coefficient (ε) | High (characteristic of azo dyes) | High | High (e.g., >30,000 M⁻¹cm⁻¹) |
| Fluorescence | Often weakly fluorescent or non-fluorescent | Generally weakly fluorescent | Typically non-fluorescent |
| Solvatochromism | Can exhibit significant solvatochromic shifts | Exhibits solvatochromism | Shows solvatochromic behavior |
| Photostability | Moderate to good | Moderate to good | Moderate |
| Primary Applications | Textiles, Pigments, Potential Chemosensors | Textiles, Pigments | Textiles (Polyester) |
In-Depth Performance Analysis
Dyes from this compound
Azo dyes synthesized from this compound or its parent acid often exist in a tautomeric equilibrium between the azo and hydrazone forms. This equilibrium can be influenced by the solvent polarity and substituents on the aromatic rings, which in turn affects the dye's color and photophysical properties.
-
Spectral Properties: These dyes typically exhibit strong absorption in the visible region, with their maximum absorption wavelength (λmax) being tunable by altering the electronic properties of the aromatic amine used in the synthesis. For instance, coupling with different diazotized aromatic amines can lead to a range of colors from yellow to red.
-
Fluorescence: While many simple azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, derivatives of 3-hydroxy-2-naphthoic acid have been explored for applications in fluorescence sensing. For example, hydrazone derivatives have been synthesized that act as chemosensors for ions like cyanide, exhibiting a colorimetric and fluorescent response.
-
Solvatochromism: Dyes based on the 3-hydroxy-2-naphthoate scaffold can display significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This property is valuable for probing the microenvironment of biological systems or for creating solvent-sensitive sensors.
Alternative Dyes: A Comparative Overview
1. Azo Dyes from 2-Naphthol:
2-Naphthol is a very common coupling component in the synthesis of azo dyes and serves as a primary alternative to 3-hydroxy-2-naphthoic acid derivatives.
-
Performance Comparison: Dyes derived from 2-naphthol are structurally similar to those from 3-hydroxy-2-naphthoic acid but lack the carboxylate group. This structural difference can influence solubility and binding properties. In a comparative study, azo disperse dyes based on a benzothiazolyl-naphthol moiety (structurally related to the dyes of interest) were found to have better fastness properties on polyester fabric compared to their 2-naphthol analogs.
2. Commercial Disperse Dyes (e.g., Disperse Red 1):
Disperse dyes are a major class of synthetic dyes used for coloring hydrophobic fibers like polyester.
-
Performance Comparison: Commercial disperse dyes are optimized for specific textile applications, focusing on properties like color fastness (to washing, light, and rubbing) and dyeing performance. While dyes from this compound can be designed as disperse dyes, commercial alternatives represent a benchmark for these application-specific properties. The performance of novel synthesized dyes is often compared against these standards to assess their commercial viability.
Experimental Protocols
To ensure a standardized comparison of dye performance, the following experimental protocols are recommended:
Synthesis of Azo Dyes from 3-Hydroxy-2-Naphthoic Acid
The general procedure for synthesizing azo dyes involves two main steps: diazotization of a primary aromatic amine followed by an azo coupling reaction with a coupling component, in this case, 3-hydroxy-2-naphthoic acid.
Detailed Protocol:
-
Diazotization: A primary aromatic amine is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Azo Coupling: 3-Hydroxy-2-naphthoic acid is dissolved in an alkaline solution (e.g., NaOH). The freshly prepared diazonium salt solution is then slowly added to this alkaline solution, still maintaining a low temperature. The azo dye precipitates out of the solution.
-
Purification: The precipitated dye is collected by filtration, washed with water to remove excess salts and acid, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Key Steps:
-
Prepare a series of dilute solutions of both the sample dye and a standard dye (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample using the formula provided in the diagram, where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.
Photostability Testing
Photostability testing assesses the degradation of a dye upon exposure to light. A common method involves exposing a solution of the dye to a light source that mimics sunlight and monitoring the change in its absorption spectrum over time.
Experimental Setup:
-
Light Source: A xenon arc lamp with appropriate filters to simulate solar radiation (as per ICH Q1B guidelines).
-
Sample Preparation: A solution of the dye in a suitable solvent is placed in a quartz cuvette.
-
Procedure: The sample is irradiated for a defined period. The UV-Vis absorption spectrum is recorded at regular intervals. The decrease in the absorbance at the λmax is used to quantify the photofading.
Solvatochromism Analysis
This experiment investigates the effect of solvent polarity on the spectral properties of the dye.
Procedure:
-
Prepare solutions of the dye at the same concentration in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, DMSO).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Plot the maximum absorption/emission wavenumber (ν_max) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to analyze the nature and extent of the solvatochromic shift.
Conclusion
Dyes synthesized from this compound offer a versatile platform for the development of new coloring agents and functional molecules. Their performance, particularly in terms of spectral properties and sensitivity to the environment, makes them interesting candidates for a range of applications. While they can be tailored for use as disperse dyes for textiles, their potential as fluorescent chemosensors and probes is an expanding area of research. For textile applications, a direct comparison of fastness properties with established commercial dyes is crucial for assessing their practical utility. In the realm of biological imaging and sensing, the key advantages of these dyes lie in their tunable photophysical properties and their potential for targeted functionalization. Further research focusing on enhancing their fluorescence quantum yields and photostability will be critical for their advancement in high-performance applications.
A Comparative Guide to the Applications of Methyl 3-hydroxy-2-naphthoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of Methyl 3-hydroxy-2-naphthoate and its isomers, focusing on their utility in organic synthesis and their potential as therapeutic agents. We present a comparative analysis of their performance, supported by available experimental data, and provide detailed methodologies for key experimental procedures.
Applications in Organic Synthesis
Methyl hydroxynaphthoate isomers are valuable precursors in the synthesis of a variety of complex organic molecules, including xanthones, thioxanthones, and acridones. Their utility stems from their reactive nature, which allows for the construction of intricate molecular architectures.
Comparative Performance in Xanthone Synthesis
A study comparing the efficacy of Methyl 1-hydroxy-2-naphthoate and Methyl 2-hydroxy-3-naphthoate as precursors in the synthesis of xanthones via intermolecular nucleophilic coupling and intramolecular electrophilic cyclization has provided quantitative data on their performance.
| Precursor Isomer | Product | Yield (%) |
| Methyl 1-hydroxy-2-naphthoate | Xanthone | 73 |
| Methyl 2-hydroxy-3-naphthoate | Xanthone | 48 |
Table 1: Comparison of Yields in Xanthone Synthesis
The data clearly indicates that Methyl 1-hydroxy-2-naphthoate provides a significantly higher yield in this specific xanthone synthesis, making it the preferred isomer for this application under the studied reaction conditions.
General Synthetic Utility
Beyond xanthone synthesis, these isomers serve as versatile building blocks:
-
Methyl 1-hydroxy-2-naphthoate is a key reactant in the preparation of axially chiral benzimidazole derivatives and aza-mollugin derivatives.[1][2]
-
Derivatives of 3-hydroxy-2-naphthoic acid are utilized in the development of supramolecular hosts and chemosensors.
Further comparative studies are required to quantify the performance of different isomers in these and other synthetic applications.
Experimental Protocol: Synthesis of Xanthone from Methyl 1-hydroxy-2-naphthoate
This protocol is based on the intermolecular coupling of a silylaryl triflate with a methyl hydroxynaphthoate isomer.
Materials:
-
Methyl 1-hydroxy-2-naphthoate
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a sealed vial under an inert atmosphere, add Methyl 1-hydroxy-2-naphthoate (0.25 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.275 mmol, 1.1 equiv), and CsF (1.0 mmol, 4 equiv).
-
Add 5 mL of anhydrous THF to the vial.
-
Seal the vial and heat the reaction mixture at 65 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired xanthone.
Applications in Medicinal Chemistry and Drug Development
The naphthoate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Anti-inflammatory Activity
Methyl 1-hydroxy-2-naphthoate has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the suppression of key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects of Naphthoate Derivatives:
| Compound | Assay | IC50 (µM) |
| Methyl 1-hydroxy-2-naphthoate | NO production in LPS-stimulated RAW264.7 cells | Not explicitly stated, but significant inhibition observed |
| Enantiomer 1a (a methyl 2-naphthoate derivative) | NO production in LPS-stimulated RAW264.7 cells | 41.9 |
| Enantiomer 3b (a methyl 2-naphthoate derivative) | NO production in LPS-stimulated RAW264.7 cells | 26.2 |
Table 2: Anti-inflammatory Activity of Methyl Naphthoate Derivatives
While a direct comparison with other isomers is not available, the data suggests that the methyl naphthoate scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Signaling Pathway of Methyl 1-hydroxy-2-naphthoate's Anti-inflammatory Action:
Caption: Anti-inflammatory signaling pathway of Methyl 1-hydroxy-2-naphthoate.
Anticancer Activity
While direct comparative studies on the anticancer effects of this compound and its primary isomers are limited in publicly available literature, derivatives of the naphthoate and naphthoquinone scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Data on Anticancer Activity of Related Naphthoquinone Derivatives:
| Compound | Cell Line | IC50 (µM) |
| Naphthyridine Derivative 14 | HeLa (Cervical Cancer) | 2.6 |
| Naphthyridine Derivative 15 | HeLa (Cervical Cancer) | 2.3 |
| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.71 |
| Naphthyridine Derivative 14 | HL-60 (Leukemia) | 1.5 |
| Naphthyridine Derivative 15 | HL-60 (Leukemia) | 0.8 |
| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 |
| Naphthyridine Derivative 16 | PC-3 (Prostate Cancer) | 5.1 |
Table 3: Anticancer Activity of Naphthyridine Derivatives
These findings underscore the potential of the naphthoate framework as a template for the design of novel anticancer agents. Further research is warranted to elucidate the structure-activity relationships and to directly compare the cytotoxic profiles of the different methyl hydroxynaphthoate isomers.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Applications as Chemosensors
Derivatives of 3-hydroxy-2-naphthoic acid have been successfully developed as selective and sensitive chemosensors, particularly for the detection of cyanide ions (CN⁻).
Performance of 3-Hydroxy-2-naphthoic Hydrazide-Based Sensors
Two novel chemosensors, IF-1 and IF-2, derived from 3-hydroxy-2-naphthohydrazide, have demonstrated effective cyanide sensing capabilities.
| Chemosensor | Analyte | Binding Constant (M⁻¹) | Detection Limit (µM) |
| IF-2 | CN⁻ | 4.77 x 10⁴ | 8.2 |
Table 4: Performance of a 3-Hydroxy-2-naphthoic Hydrazide-Based Cyanide Sensor
The sensing mechanism is based on the deprotonation of the sensor molecule by the cyanide ion, leading to a distinct color change from colorless to yellow, allowing for naked-eye detection.
Experimental Workflow for Cyanide Detection
Caption: Experimental workflow for cyanide detection using a 3-hydroxy-2-naphthoic acid-based chemosensor.
Conclusion
The isomers of this compound are versatile compounds with significant applications in both synthetic and medicinal chemistry. While the available data highlights the superior performance of Methyl 1-hydroxy-2-naphthoate in specific synthetic transformations and its potential as an anti-inflammatory agent, there is a clear need for more direct comparative studies across all isomers to fully elucidate their relative merits. The promising biological activities of related naphthoate and naphthoquinone derivatives warrant further investigation into the therapeutic potential of these isomers, particularly in the fields of oncology and inflammation. The development of chemosensors from 3-hydroxy-2-naphthoic acid derivatives also represents a growing area of interest. This guide serves as a foundation for researchers to build upon, encouraging further exploration and quantification of the diverse applications of these valuable chemical entities.
References
- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-hydroxy-2-naphthoate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety information and step-by-step procedures for the proper disposal of Methyl 3-hydroxy-2-naphthoate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following guidelines is critical for researchers, scientists, and professionals in drug development.
Key Safety and Hazard Information
Proper handling and disposal of this compound begin with a clear understanding of its associated risks. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[1][2] | P261: Avoid breathing dust.[1][2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Skin Irritation | Causes skin irritation (H315) | P302 + P352: IF ON SKIN: Wash with plenty of water.[1][2] |
| Eye Irritation | Causes serious eye irritation (H319) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation (H335) | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment.[4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
A dust mask (type N95) should be used to avoid inhalation of the powder.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
2. Waste Collection and Segregation:
-
This compound should be disposed of as solid organic chemical waste.
-
Do not mix with other waste streams such as aqueous waste, inorganic solids, or sharps.
-
Use a designated, chemically compatible, and properly labeled waste container. The original container can be used if it is in good condition.
3. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Note the associated hazards (e.g., "Harmful," "Irritant").
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]
-
Do not allow waste to accumulate for more than the permitted time frame as per your institution's policy and local regulations.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5]
-
Follow all institutional and regulatory procedures for the final disposal of the collected waste.
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 3-hydroxy-2-naphthoate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-hydroxy-2-naphthoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing occupational risk. This document outlines necessary personal protective equipment (PPE), safe handling protocols, and appropriate disposal methods.
Hazard Summary
This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, appropriate protective measures are mandatory to prevent contact and inhalation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended equipment. It is crucial to inspect all PPE for integrity before each use.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and/or Face Shield | Must meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield should be used in situations with a high risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | While specific breakthrough time and permeation rate data for this compound are not readily available, general recommendations for "protective gloves" are made in safety data sheets.[1][3] For compounds with similar functional groups (esters, aromatic compounds), nitrile or neoprene gloves are often recommended. It is strongly advised to perform on-site testing to determine safe usage. |
| Body | Protective Clothing | Long-sleeved laboratory coat is required.[1] For larger quantities or situations with a high risk of contact, chemical-resistant aprons or coveralls should be considered. |
| Respiratory | NIOSH/MSHA Approved Respirator | Required when engineering controls are insufficient, when handling large quantities, or when dust is generated. The type of respirator depends on the airborne concentration of the substance (see Experimental Protocol below). |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[4]
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
2. Personal Safety Procedures:
-
Avoid breathing dust or fumes.[4]
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area.
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined above, with an emphasis on respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be placed in a clearly labeled, sealed container.
-
Consult with your institution's waste disposal service for specific guidance.
Experimental Protocols
Protocol for Respiratory Protection Selection
This protocol outlines the decision-making process for selecting the appropriate level of respiratory protection when handling this compound.
1. Hazard Assessment:
-
Evaluate the potential for airborne exposure. Consider the quantity of substance being handled, the physical form (powder, crystalline solid), and the nature of the procedure (e.g., weighing, transferring, milling).
2. Selection of Respirator Type:
-
Low Dust/Small Quantities: For handling small quantities in a well-ventilated area where dust generation is minimal, a NIOSH-approved N95 filtering facepiece respirator may be sufficient.
-
Moderate Dust/Larger Quantities: For tasks with a higher potential for dust generation, such as weighing larger amounts or transfers that are not fully contained, a half-mask or full-facepiece air-purifying respirator with P100 particulate filters is recommended.
-
High Dust/High Exposure Potential: In situations with significant dust generation or in emergency scenarios (e.g., large spills), a Powered Air-Purifying Respirator (PAPR) with P100 filters or a supplied-air respirator should be used.
3. Fit Testing:
-
All tight-fitting respirators (N95, half-mask, full-facepiece) require a qualitative or quantitative fit test before initial use to ensure a proper seal.
4. Maintenance and Storage:
-
Inspect respirators before each use.
-
Clean and store reusable respirators according to the manufacturer's instructions.
-
Replace filter cartridges based on the manufacturer's recommendations or when breathing becomes difficult.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Decision workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
